2-(3-Bromophenoxymethyl)oxirane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3-bromophenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGHPATEBXUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Bromophenoxymethyl)oxirane chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxymethyl)oxirane is an organic compound belonging to the class of aryl glycidyl ethers. Its structure, featuring a reactive epoxide ring and a brominated aromatic moiety, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and biologically active molecules. The presence of the oxirane group allows for various nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups. The bromo-substituted phenyl ring offers a site for further functionalization through cross-coupling reactions and influences the compound's electronic properties and potential biological interactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of an oxirane ring linked to a 3-bromophenoxy group through a methylene ether bridge.
Molecular Formula: C₉H₉BrO₂[1]
Molecular Weight: 229.07 g/mol [1]
CAS Number: 5002-98-2
Physical and Chemical Properties
Quantitative physical and chemical properties for this compound are not extensively reported in publicly available literature. However, based on the properties of similar aryl glycidyl ethers, the following can be inferred:
| Property | Value |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |
| Boiling Point | High boiling point, likely distillable under reduced pressure. For comparison, the boiling point of 2-((2-bromophenoxy)methyl)oxirane is 131 °C at 3 Torr.[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. |
| Stability | The epoxide ring is susceptible to ring-opening under acidic or basic conditions. It is advisable to store the compound in a cool, dry place, away from strong acids and bases. |
Spectral Data
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 2H | Aromatic CH |
| ~7.00-6.80 | m | 2H | Aromatic CH |
| ~4.20 | dd | 1H | -O-CH H-oxirane |
| ~3.95 | dd | 1H | -O-CHH -oxirane |
| ~3.35 | m | 1H | Oxirane CH |
| ~2.90 | dd | 1H | Oxirane CH H |
| ~2.75 | dd | 1H | Oxirane CHH |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158 | C-O (aromatic) |
| ~131 | C-Br (aromatic) |
| ~124-130 | Aromatic CH |
| ~115-122 | Aromatic CH |
| ~69 | -O-C H₂-oxirane |
| ~50 | Oxirane CH |
| ~45 | Oxirane CH₂ |
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2990-2850 | Aliphatic C-H stretch |
| ~1580, 1470 | Aromatic C=C stretch |
| ~1250 | Aryl-O-C stretch (asymmetric) |
| ~1050 | Aryl-O-C stretch (symmetric) |
| ~950-810, 880-750 | Oxirane ring vibrations (C-O stretch) |
| ~780 | C-Br stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion |
| 228/230 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 185/187 | [M - C₂H₃O]⁺ (Loss of the oxirane methylene and methine) |
| 171/173 | [M - C₃H₅O]⁺ (Loss of the glycidyl group) |
| 157/159 | [C₆H₄BrO]⁺ (Bromophenoxy cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of aryl glycidyl ethers is the Williamson ether synthesis, involving the reaction of a phenol with epichlorohydrin in the presence of a base.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Detailed Methodology:
-
Materials:
-
3-Bromophenol
-
Epichlorohydrin (excess)
-
Sodium hydroxide (or potassium carbonate)
-
Acetone (or another suitable solvent like DMF)
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
-
Procedure:
-
To a solution of 3-bromophenol in acetone, add powdered sodium hydroxide (or potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.
-
Add epichlorohydrin dropwise to the reaction mixture. It is typically used in excess to minimize the formation of byproducts.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
-
Reactivity: Nucleophilic Ring-Opening of the Oxirane
The strained three-membered ring of the oxirane moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by either acid or base. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type reaction.
General Workflow for Nucleophilic Ring-Opening:
Figure 2. General workflow for nucleophilic ring-opening.
1. Reaction with Amines (Aminolysis):
The reaction of this compound with primary or secondary amines yields β-amino alcohols, which are important scaffolds in medicinal chemistry.
Detailed Methodology:
-
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a primary amine)
-
Solvent (e.g., ethanol, methanol, or neat)
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (or use the amine neat if it is a liquid).
-
Add the amine to the solution. An excess of the amine can be used to drive the reaction to completion.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
The resulting crude β-amino alcohol can be purified by column chromatography or recrystallization.
-
2. Reaction with Thiols (Thiolysis):
The ring-opening with thiols produces β-hydroxy thioethers, which are also valuable synthetic intermediates.
Detailed Methodology:
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., triethylamine, sodium hydroxide)
-
Solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
To a solution of the thiol in a suitable solvent, add a base to generate the thiolate anion.
-
Add this compound to the solution of the thiolate.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Signaling Pathways and Biological Activity
There is limited specific information in the public domain regarding the biological activity and involvement in signaling pathways of this compound itself. However, the general class of glycidyl ethers has been studied for its biological effects. Some glycidyl ethers have been shown to be skin and eye irritants and potential skin sensitizing agents.[3] Certain glycidyl ethers have also exhibited mutagenic activity in some test systems.[3][4]
The reactivity of the epoxide group allows for covalent modification of biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for both the potential therapeutic applications and the toxicity of many epoxides. The interaction with specific nucleophilic residues in enzymes or receptors could potentially modulate their function and interfere with cellular signaling pathways. However, without specific experimental data for this compound, any discussion of its effects on signaling pathways remains speculative.
Logical Relationship of Potential Biological Interaction:
Figure 3. Potential mechanism of biological interaction.
Conclusion
This compound is a versatile synthetic intermediate with potential applications in the development of new chemical entities. Its synthesis is readily achievable through established methods, and its reactive epoxide functionality allows for a wide range of chemical transformations. While specific data on its physical properties and biological activity are scarce, its structural features suggest it is a valuable building block for creating diverse molecular architectures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science. Researchers and drug development professionals should handle this compound with appropriate safety precautions, given the known reactivity and potential for sensitization of the glycidyl ether class of compounds.
References
In-Depth Technical Guide: 2-(3-Bromophenoxymethyl)oxirane
CAS Number: 5002-98-2
Synonyms: Oxirane, 2-[(3-bromophenoxy)methyl]-
This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, including its chemical properties, a detailed synthesis protocol, and its expected reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 5002-98-2 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Predicted Boiling Point | 287.5 ± 10.0 °C | [1] |
| Predicted Density | 1.527 ± 0.06 g/cm³ | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from similar compounds |
Synthesis
A common and effective method for the synthesis of aryloxymethyl oxiranes is the Williamson ether synthesis, involving the reaction of a phenol with an epihalohydrin in the presence of a base.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of similar phenoxymethyl oxiranes.
Materials:
-
3-Bromophenol
-
Epichlorohydrin (or Epibromohydrin)
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Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 3-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2-3 equivalents).
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To this stirred suspension, add epichlorohydrin (1.5-2.5 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Wash the filter cake with acetone.
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Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
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Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Spectroscopic Data
Based on the structure of this compound and data from similar compounds, the following spectroscopic characteristics are expected:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | * Aromatic protons (4H) in the range of δ 6.8-7.3 ppm. |
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Methylene protons of the oxirane ring (2H, -CH₂-O-) as multiplets around δ 2.7-2.9 ppm.
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Methine proton of the oxirane ring (1H, -CH-O-) as a multiplet around δ 3.3-3.5 ppm.
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Methylene protons adjacent to the phenoxy group (2H, Ar-O-CH₂-) as multiplets around δ 4.0-4.3 ppm. | | ¹³C NMR (CDCl₃) | * Aromatic carbons, including the carbon attached to bromine (C-Br) around δ 115-125 ppm and other aromatic carbons between δ 110-160 ppm.
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Methylene carbon of the oxirane ring (-CH₂-O-) around δ 44-46 ppm.
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Methine carbon of the oxirane ring (-CH-O-) around δ 50-52 ppm.
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Methylene carbon adjacent to the phenoxy group (Ar-O-CH₂-) around δ 68-70 ppm. | | IR (Infrared) | * Aromatic C-H stretching around 3050-3100 cm⁻¹.
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Aliphatic C-H stretching around 2900-3000 cm⁻¹.
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Aromatic C=C stretching around 1470-1600 cm⁻¹.
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Asymmetric C-O-C stretching (ether) around 1250 cm⁻¹.
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Oxirane ring vibrations (C-O stretching) around 840-950 cm⁻¹ and 1250 cm⁻¹.
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C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. | | Mass Spectrometry (MS) | * Molecular ion peak (M⁺) at m/z 228 and 230 with approximately equal intensity (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).
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Fragment ions corresponding to the loss of the oxirane moiety and other characteristic fragments. |
Reactivity and Potential Applications
The primary site of reactivity in this compound is the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes the compound a valuable synthetic intermediate.
Key Reactions:
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Nucleophilic Ring-Opening: The epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.
-
Polymerization: The oxirane moiety can undergo ring-opening polymerization to form polyethers.
Potential Applications:
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Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The phenoxymethyl oxirane scaffold is found in some pharmacologically active compounds.
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Materials Science: As a monomer or cross-linking agent in the production of epoxy resins and other polymers. The bromine atom can also serve as a handle for further functionalization or as a component to impart specific properties like flame retardancy.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reactivity
The following diagram illustrates the key reactive sites and potential transformations of this compound.
Caption: Key reactive sites and potential transformations.
Biological Activity
A thorough search of scientific literature did not reveal any specific studies on the biological activity or signaling pathway involvement of this compound. Given that oxiranes are a class of compounds with potential alkylating properties, and some are known to exhibit biological effects, this compound could be a candidate for biological screening. However, at present, no such data is publicly available.
References
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(3-Bromophenoxymethyl)oxirane, a valuable oxirane intermediate in pharmaceutical and chemical research. The document outlines the key reaction, experimental protocols, and relevant data.
Synthesis Pathway Overview
The most prevalent and efficient synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion derived from 3-bromophenol acts as the nucleophile, attacking an epihalohydrin, typically epichlorohydrin or epibromohydrin, to form the desired oxirane product.
The reaction is generally carried out in the presence of a base to deprotonate the phenol, creating the more nucleophilic phenoxide. A suitable solvent is used to facilitate the reaction.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from general procedures for the synthesis of analogous aryl glycidyl ethers.[1]
Materials:
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3-Bromophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
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Ethyl acetate
-
Hexane
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Brine (saturated aqueous NaCl solution)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 equivalent).
-
Addition of Reagents: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (approximately 2.0-3.0 equivalents) and epichlorohydrin (approximately 1.5-2.5 equivalents).[1]
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetone) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with acetone.
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Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for this type of reaction, based on analogous syntheses. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 3-Bromophenol | 1.0 eq | [1] |
| Epichlorohydrin | 1.5 - 2.5 eq | [1] |
| Potassium Carbonate | 2.0 - 3.0 eq | [1] |
| Reaction Conditions | ||
| Solvent | Acetone or Butanone | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 12 - 24 h | [1] |
| Yield | ||
| Expected Yield | 65 - 85% | [3] |
Logical Workflow of the Synthesis
The logical progression of the synthesis and purification process is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Profile of 2-(3-Bromophenoxymethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(3-Bromophenoxymethyl)oxirane. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for mass spectrometry. These predictions are derived from the analysis of the compound's structural features and comparison with spectral data of similar molecules, such as 2-((2-bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~7.20 | t | ~8.0 |
| H-4' | ~7.15 | d | ~8.0 |
| H-5' | ~7.35 | t | ~8.0 |
| H-6' | ~7.05 | d | ~8.0 |
| -OCH₂- (A) | ~4.20 | dd | J_gem ≈ 11.0, J_vic ≈ 3.0 |
| -OCH₂- (B) | ~3.95 | dd | J_gem ≈ 11.0, J_vic ≈ 6.0 |
| -CH- (oxirane) | ~3.35 | m | - |
| -CH₂- (oxirane, A) | ~2.90 | dd | J_gem ≈ 5.0, J_vic ≈ 4.5 |
| -CH₂- (oxirane, B) | ~2.75 | dd | J_gem ≈ 5.0, J_vic ≈ 2.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~158.0 |
| C-2' | ~115.0 |
| C-3' | ~122.5 (C-Br) |
| C-4' | ~123.0 |
| C-5' | ~130.5 |
| C-6' | ~113.0 |
| -OCH₂- | ~69.0 |
| -CH- (oxirane) | ~50.0 |
| -CH₂- (oxirane) | ~44.5 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (aromatic) | 1600-1475 | Stretching |
| C-O-C (ether) | 1250-1000 | Asymmetric and symmetric stretching |
| Oxirane Ring | ~1250, ~950-810, ~880-750 | Ring stretching (breathing) modes |
| C-Br | 600-500 | Stretching |
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| [M]⁺ (⁷⁹Br) | m/z 228 |
| [M]⁺ (⁸¹Br) | m/z 230 |
| Isotopic Pattern | Characteristic 1:1 ratio for bromine isotopes |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or pure solvent.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
IUPAC name for 2-(3-Bromophenoxymethyl)oxirane
An In-depth Technical Guide to 2-(3-Bromophenoxymethyl)oxirane
Introduction
This compound is an organic chemical compound featuring a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the physicochemical properties imparted by the bromophenyl moiety, makes this compound and its derivatives valuable intermediates in organic synthesis and potential candidates in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, the data presented is based on closely related analogs and computational predictions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | Not available (for the racemate) |
| 1024843-97-7 (for the (S)-enantiomer)[1] | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Canonical SMILES | C1C(O1)COC2=CC(=CC=C2)Br |
Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic-H | ~7.3-7.0 | Multiplet | 4H | - |
| -O-CH₂- (oxirane side) | ~4.25 / ~3.95 | Doublet of doublets | 1H / 1H | J ≈ 11, 3 / J ≈ 11, 6 |
| -CH- (oxirane) | ~3.35 | Multiplet | 1H | - |
| -CH₂- (oxirane) | ~2.90 / ~2.75 | Doublet of doublets | 1H / 1H | J ≈ 5, 4 / J ≈ 5, 2.5 |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected Chemical Shift (δ, ppm) |
| Aromatic C-O | ~157 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | ~131, 124, 116, 113 |
| -O-CH₂- | ~69 |
| -CH- (oxirane) | ~50 |
| -CH₂- (oxirane) | ~45 |
Synthesis
The most common and efficient method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of 3-bromophenol with an epihalohydrin, such as epibromohydrin or epichlorohydrin, in the presence of a base.
General Experimental Protocol: Synthesis from 3-Bromophenol and Epibromohydrin
This protocol is adapted from a general procedure for the synthesis of aryl glycidyl ethers.[2]
Materials:
-
3-Bromophenol (1.0 eq)
-
Epibromohydrin (2.5 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Butanone (or Acetone, DMF) as solvent
Procedure:
-
An oven-dried flask is charged with 3-bromophenol (1.0 eq) and the chosen solvent (e.g., butanone, 5 mL/mmol of phenol).
-
Anhydrous potassium carbonate (3.0 eq) is added to the solution, followed by epibromohydrin (2.5 eq).
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting residue is purified by silica gel column chromatography to yield this compound.
Chemical Reactivity: Epoxide Ring-Opening
The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring can be opened by a wide range of nucleophiles under either acidic or basic conditions, making it a versatile synthetic intermediate.[3][4]
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is a highly regioselective process.
General Protocol (Reaction with a Nucleophile, Nu⁻):
-
This compound is dissolved in a suitable solvent.
-
A strong nucleophile (e.g., an alkoxide, amine, or Grignard reagent) is added to the solution.
-
The reaction proceeds, often at room temperature, to open the epoxide ring.
-
An acidic workup is typically required to protonate the resulting alkoxide.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The nucleophile then attacks the epoxide. For an epoxide like this with a primary and a secondary carbon, the reaction proceeds via a mechanism with significant Sₙ2 character. The nucleophile attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon; however, with only primary and secondary carbons, attack at the less hindered primary carbon can also occur. The regioselectivity is often less pronounced than in base-catalyzed reactions.[3]
General Protocol (Reaction with a Nucleophile, Nu-H, and Acid Catalyst):
-
This compound is dissolved in a suitable protic solvent (e.g., water, alcohol).
-
A catalytic amount of a strong acid (e.g., H₂SO₄, HCl) is added.
-
The nucleophile (which can be the solvent itself) attacks the protonated epoxide.
-
The reaction mixture is stirred until the starting material is consumed.
-
A basic workup is performed to neutralize the acid and isolate the product.
Biological Activity and Applications
While specific studies on the biological activity of this compound are limited, related bromophenol and epoxide-containing compounds are known for a range of biological effects.
-
Antioxidant and Anticancer Potential: Derivatives of bromophenols, which are natural metabolites in marine algae, have been synthesized and shown to possess antioxidant and anticancer activities.[5] Some of these derivatives have demonstrated the ability to mitigate oxidative damage in cells and induce apoptosis in cancer cell lines.[5]
-
Enzyme Inhibition: The reactive epoxide ring can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes. This makes oxirane-containing molecules candidates for irreversible enzyme inhibitors.
-
Building Blocks in Medicinal Chemistry: Aryl glycidyl ethers are common structural motifs and key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers. The specific stereochemistry of the oxirane is often crucial for biological activity.
The presence of the bromine atom can enhance biological activity through halogen bonding and by increasing the lipophilicity of the molecule, which can improve cell membrane permeability. Further research is warranted to explore the specific therapeutic potential of this compound.
References
- 1. (2S)- 2-[(3-broMophenoxy)Methyl]-oxirane | 1024843-97-7 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 2-(3-Bromophenoxymethyl)oxirane
This technical guide provides a comprehensive overview of 2-(3-Bromophenoxymethyl)oxirane, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a robust experimental protocol for its synthesis, and its characteristic reactivity, supported by clear data presentation and visualizations.
Core Compound Data
Herein are the fundamental physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| IUPAC Name | 2-((3-bromophenoxy)methyl)oxirane |
| CAS Number | 24553-01-3 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromophenol and an epoxide precursor, such as epibromohydrin, under basic conditions. This Williamson ether synthesis is a common and effective method for preparing such aryl glycidyl ethers.
Experimental Protocol
Materials:
-
3-Bromophenol
-
Epibromohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Butanone (Methyl Ethyl Ketone - MEK)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol).
-
To this solution, add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).
-
Heat the reaction mixture to 80°C and maintain this temperature for 24 hours with vigorous stirring.
-
After 24 hours, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake extensively with acetone to recover any residual product.
-
Combine the filtrates and concentrate them under reduced pressure to remove the solvents.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
General Reaction Scheme:
Chemical Reactivity
The chemical reactivity of this compound is dominated by the presence of the strained oxirane (epoxide) ring and the bromo-substituted aromatic ring.
Nucleophilic Ring-Opening of the Epoxide
The epoxide ring is susceptible to ring-opening by a variety of nucleophiles under both acidic and basic conditions. This reaction is fundamental to the utility of this compound as a building block in organic synthesis.
-
Under Basic or Nucleophilic Conditions: The nucleophile attacks the less substituted carbon of the epoxide ring.
-
Under Acidic Conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon.
Nucleophilic Aromatic Substitution
While less reactive than the epoxide ring, the bromine atom on the phenyl ring can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and under specific reaction conditions (e.g., high temperature, presence of a catalyst). This allows for further functionalization of the aromatic core.
Biological Activity and Drug Development Potential
To date, the specific biological activities of this compound have not been extensively reported in publicly available literature. However, the oxirane moiety is a known pharmacophore and a reactive functional group that can covalently interact with biological nucleophiles, such as amino acid residues in proteins. This reactivity makes compounds containing an epoxide ring of interest in drug discovery, often as covalent inhibitors.
The broader class of aryl glycidyl ethers has been investigated for various therapeutic applications. The potential for this compound in drug development would likely involve its use as a scaffold or an intermediate in the synthesis of more complex molecules with desired pharmacological profiles. Further research is required to elucidate any intrinsic biological activity of this compound.
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical properties and reactivity. Its synthesis is straightforward, and the presence of both an epoxide ring and a bromo-functionalized aromatic ring provides multiple avenues for further chemical modification. While its specific biological profile is yet to be thoroughly investigated, its structural motifs suggest potential for its application in the synthesis of novel therapeutic agents. This guide provides a solid foundation of its chemical characteristics for researchers and professionals in the field of drug discovery and development.
Reactivity profile of the oxirane ring in 2-(3-Bromophenoxymethyl)oxirane
An In-Depth Technical Guide to the Reactivity Profile of the Oxirane Ring in 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the oxirane ring in this compound. This compound is a valuable intermediate in organic synthesis, particularly in the development of new pharmaceutical and agrochemical agents.[1] Its utility stems from the high reactivity of the strained three-membered oxirane (epoxide) ring, which can be selectively opened by a variety of nucleophiles under controlled conditions to introduce diverse functional groups.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the Williamson ether synthesis. This method consists of the nucleophilic substitution reaction between 3-bromophenol and an electrophilic three-carbon building block, such as epichlorohydrin or a glycidyl derivative, in the presence of a base.
Experimental Protocol: General Synthesis
A general procedure for the synthesis involves dissolving 3-bromophenol in a suitable solvent, such as butanone or an ethanol/water mixture.[1][2] A base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to deprotonate the phenol, forming the more nucleophilic phenoxide.[2][3] Epibromohydrin or a related glycidyl tosylate is then added, and the mixture is heated (e.g., to 80°C) for a set period, often up to 24 hours, to drive the reaction to completion.[2] After the reaction, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired this compound.[2] Yields for this type of reaction are generally reported to be in the range of 61-90%.[1]
Caption: General workflow for the synthesis of this compound.
Reactivity of the Oxirane Ring
The reactivity of epoxides is dominated by ring-opening reactions driven by the high degree of ring strain in the three-membered ether.[4] This strain, a combination of angle and torsional strain, makes the carbon atoms of the ring highly susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups.[4] The regioselectivity of the ring-opening of the unsymmetrical oxirane in this compound is highly dependent on the reaction conditions, specifically whether they are acidic or basic.[5]
Acid-Catalyzed Ring-Opening
Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst (e.g., H₂SO₄, HCl). This protonation converts the poor alkoxide leaving group into a good neutral alcohol leaving group, activating the epoxide for nucleophilic attack.[4][6]
Mechanism and Regioselectivity: The reaction proceeds through a mechanism that has significant SN1 character.[5] After protonation, the C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon of the oxirane ring.[5][6] The reaction occurs via a backside attack, resulting in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.[6]
Caption: Mechanism of acid-catalyzed oxirane ring-opening.
Base-Catalyzed Ring-Opening
In the presence of strong nucleophiles and basic conditions (e.g., NaOCH₃, NaOH, amines), the ring-opening occurs via a direct SN2 mechanism.[6] Unlike the acid-catalyzed pathway, the epoxide is not activated by protonation. The reaction relies on a potent nucleophile to attack the electrophilic carbon and displace the alkoxide leaving group.[5]
Mechanism and Regioselectivity: The base-catalyzed ring-opening is a classic SN2 reaction. As such, the nucleophile will attack the less sterically hindered carbon atom.[5][6] For this compound, this is the terminal, primary carbon (C3) of the oxirane ring. The reaction proceeds with inversion of stereochemistry at the site of attack. A subsequent acidic or aqueous workup is required to protonate the resulting alkoxide to form the final neutral alcohol product.[4]
Caption: Mechanism of base-catalyzed oxirane ring-opening.
Summary of Reactivity and Data
The distinct regiochemical outcomes of the acid- and base-catalyzed reactions are crucial for synthetic planning. This predictable selectivity allows for the targeted synthesis of specific constitutional isomers.
Table 1: Regioselectivity of Oxirane Ring-Opening Reactions
| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product Isomer |
| Acidic (e.g., H₂SO₄, H₂O) | SN1-like | More substituted carbon (C2) | 1-Nu-3-(3-bromophenoxy)propan-2-ol |
| Basic/Neutral (e.g., NaOR, RNH₂) | SN2 | Less substituted carbon (C3) | 2-Nu-3-(3-bromophenoxy)propan-1-ol |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | Calculated |
| Molecular Weight | 229.07 g/mol | Calculated |
| General Class | Epoxide, Aryl Ether | - |
| Reactivity | High due to ring strain | [4] |
Experimental Protocols for Ring-Opening
Protocol 1: Acid-Catalyzed Hydrolysis
-
Dissolve this compound in a water-miscible solvent like acetone or THF.
-
Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol, 3-(3-bromophenoxy)propane-1,2-diol.
-
Purify the product via column chromatography if necessary.
Protocol 2: Base-Catalyzed Aminolysis
-
Dissolve this compound in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of the desired amine nucleophile (e.g., benzylamine).
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent and excess amine under reduced pressure.
-
The resulting crude amino alcohol can be purified by column chromatography or crystallization to yield the product, 1-amino-3-(3-bromophenoxy)propan-2-ol.
Applications in Drug Discovery
The epoxide moiety is a versatile functional group in medicinal chemistry.[7] The predictable and stereospecific ring-opening of compounds like this compound allows for the creation of libraries of 1,2-aminoalcohols, 1,2-diols, and other key pharmacophoric scaffolds. These structures are frequently found in biologically active molecules, including beta-blockers and protease inhibitors. The bromophenyl moiety provides a handle for further functionalization, for example, through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery campaigns.
References
- 1. (R)-2-((3-Bromophenoxy)methyl)oxirane | 1352548-98-1 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 2-(3-Bromophenoxymethyl)oxirane, a valuable intermediate in pharmaceutical and chemical research. The synthesis primarily relies on the well-established Williamson ether synthesis, often enhanced by phase-transfer catalysis for improved efficiency.
Core Synthesis Strategy: Williamson Ether Synthesis
The most common and direct route to this compound involves the reaction of 3-Bromophenol and epichlorohydrin . This reaction is a classic example of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the reactive phenoxide intermediate.
The overall reaction can be summarized as follows:

Key Starting Materials
A successful synthesis of this compound is contingent on the quality and appropriate selection of the following key starting materials:
| Starting Material | Structure | Key Considerations |
| 3-Bromophenol | ![]() | Purity is crucial to avoid side reactions. Should be free of isomeric impurities. |
| Epichlorohydrin | ![]() | A versatile bifunctional molecule acting as both an electrophile and a precursor to the oxirane ring. Often used in excess to drive the reaction to completion. |
| Base | - | Common choices include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃). The choice of base can influence reaction rate and selectivity. |
| Phase Transfer Catalyst (PTC) | - | Typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or tetraethylammonium bromide (TEAB). The PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction occurs. |
| Solvent | - | The reaction can be carried out in a variety of solvents, including polar aprotic solvents like acetone or acetonitrile. However, solvent-free conditions using excess epichlorohydrin as the organic phase are often employed for a greener and more efficient process. |
Experimental Protocols
Two primary experimental approaches are commonly employed for the synthesis of aryl glycidyl ethers like this compound: a two-step process involving the formation of a chlorohydrin intermediate followed by cyclization, and a one-pot synthesis.
Protocol 1: Two-Step Synthesis
This method separates the initial coupling of 3-bromophenol and epichlorohydrin from the subsequent ring-closing (epoxidation) step.
Step 1: Coupling Reaction to form 1-bromo-3-(3-bromophenoxy)propan-2-ol
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-bromophenol and a phase-transfer catalyst (e.g., 0.05-0.1 molar equivalents of tetrabutylammonium bromide).
-
Add an excess of epichlorohydrin (typically 3-5 molar equivalents).
-
Heat the mixture with stirring to a temperature between 60-90°C.
-
Slowly add a concentrated aqueous solution of a base (e.g., 50% w/w NaOH) dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue stirring for 1-3 hours until the consumption of 3-bromophenol is confirmed by a suitable analytical method (e.g., TLC or GC).
-
Cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove the base and salt byproducts.
-
Remove the excess epichlorohydrin under reduced pressure to obtain the crude chlorohydrin intermediate.
Step 2: Dehydrochlorination (Epoxidation)
-
Dissolve the crude chlorohydrin intermediate in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a stoichiometric amount of a strong base (e.g., powdered NaOH or KOH).
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60°C) for 2-4 hours.
-
Monitor the reaction for the disappearance of the chlorohydrin and the formation of the oxirane.
-
Once the reaction is complete, filter off the solid salt.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis
This streamlined approach combines the coupling and epoxidation steps into a single process.
-
To a reaction vessel, add 3-bromophenol, epichlorohydrin (in excess, acting as both reactant and solvent), and a phase-transfer catalyst (e.g., tetraethylammonium bromide, 0.1 eq.).
-
Heat the mixture to 80°C with stirring for approximately 1 hour.
-
Cool the solution to room temperature.
-
Add a concentrated aqueous solution of sodium hydroxide (4.0 eq.) and the phase-transfer catalyst (0.1 eq.).
-
Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of analogous aryl glycidyl ethers. These values can serve as a benchmark for the synthesis of this compound.
| Parameter | Two-Step Protocol | One-Pot Protocol |
| Molar Ratio (Phenol:Epichlorohydrin) | 1 : 3-5 | 1 : 10 |
| Base | NaOH, KOH | NaOH |
| Molar Ratio (Phenol:Base) | 1 : 1.1-1.5 (total) | 1 : 4 |
| Phase Transfer Catalyst | TBAB, TEAB | TEBAC |
| Molar Ratio (Phenol:PTC) | 1 : 0.05-0.1 | 1 : 0.2 |
| Temperature (Coupling) | 60-90°C | 80°C |
| Temperature (Epoxidation) | Room Temp - 60°C | Room Temp |
| Reaction Time | 3-7 hours (total) | 1.5-2 hours |
| Reported Yields (for analogues) | 85-95% | 87-97% |
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: One-pot synthesis workflow for this compound.
Signaling Pathway: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis
This diagram illustrates the catalytic cycle of the phase-transfer catalyst in facilitating the reaction between the water-soluble phenoxide and the organic-soluble epichlorohydrin.
Caption: Catalytic cycle of phase-transfer catalysis in the Williamson ether synthesis.
Technical Guide: Physical and Synthetic Properties of 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available physical properties, specifically the melting and boiling points, of 2-(3-Bromophenoxymethyl)oxirane (CAS Number: 5002-98-2). Due to the limited availability of experimental data for this specific compound, this document also includes data for a closely related isomer and outlines general experimental protocols for its synthesis and the determination of its physical properties.
Introduction to this compound
This compound is an organic compound containing a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly reactive functional group, making this compound a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical agents and other fine chemicals. The bromine atom on the phenyl ring provides a site for further functionalization, for example, through cross-coupling reactions. Understanding the physical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.
Physical Properties
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Pressure (Torr) |
| This compound | 5002-98-2 | Data not available | Data not available | N/A |
| 2-[(2-Bromophenoxy)methyl]oxirane | 22421-56-3 | Data not available | 131[1] | 3[1] |
Synthesis of this compound
A general and widely used method for the synthesis of aryl glycidyl ethers, such as this compound, is the Williamson ether synthesis. This involves the reaction of a phenol with an epihalohydrin in the presence of a base.
General Synthesis Protocol
The synthesis of this compound can be achieved by reacting 3-bromophenol with epichlorohydrin or epibromohydrin.
Materials:
-
3-Bromophenol
-
Epichlorohydrin (or Epibromohydrin)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., acetone, methanol, or a phase-transfer catalyst system)
Procedure:
-
Dissolve 3-bromophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add the base to the solution. If using a solid base like potassium carbonate, vigorous stirring is required.
-
Add epichlorohydrin (or epibromohydrin) to the reaction mixture, typically in a slight excess.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any solid byproducts (e.g., the salt formed from the base).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified, for example, by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the general synthetic pathway for this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols for Physical Property Determination
While specific protocols for this compound are not available, the following are standard methodologies for determining the melting and boiling points of organic compounds.
Melting Point Determination
The melting point of a solid compound is the temperature at which it changes state from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes
-
Thermometer (calibrated)
-
Sample of the purified solid compound
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus gradually, with a heating rate of about 1-2 °C per minute as the melting point is approached.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).
Apparatus:
-
Distillation apparatus (e.g., short-path distillation setup for small quantities)
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Vacuum source and manometer (for reduced pressure measurements)
-
Boiling chips
Procedure:
-
Place the liquid sample in the distillation flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly (just below the side arm leading to the condenser).
-
If performing a vacuum distillation, connect the apparatus to a vacuum pump and a manometer.
-
Begin heating the sample gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
-
If the boiling point is determined at reduced pressure, it can be converted to the normal boiling point (at 760 Torr) using a nomograph or the Clausius-Clapeyron equation, although this is an approximation.
References
Solubility Characteristics of 2-(3-Bromophenoxymethyl)oxirane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2-(3-Bromophenoxymethyl)oxirane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, alongside qualitative solubility information inferred from its synthesis. Furthermore, this guide presents relevant chemical pathway information and experimental workflows to support researchers in pharmaceutical and chemical development.
Core Topic: Solubility Profile
A general synthesis protocol for aryl glycidyl ethers involves the reaction of the corresponding phenol (in this case, 3-bromophenol) with an epihalohydrin in a solvent such as butanone, followed by washing the final product with acetone. This indicates that this compound is likely soluble in ketones like butanone and acetone. Based on the principle of "like dissolves like," its solubility in other common organic solvents can be predicted.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Predicted Solubility | Rationale |
| Ketones | ||
| Acetone | Soluble | Used as a wash solvent during synthesis, indicating good solubility. |
| Butanone | Soluble | Used as a reaction solvent during synthesis, indicating good solubility. |
| Alcohols | ||
| Methanol | Likely Soluble | The polar hydroxyl group of methanol can interact with the ether and oxirane functionalities. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. |
| Chlorinated Solvents | ||
| Dichloromethane | Likely Soluble | Its ability to dissolve a wide range of organic compounds makes it a probable solvent. |
| Esters | ||
| Ethyl Acetate | Likely Soluble | Possesses both polar and non-polar characteristics, making it a versatile solvent for this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following established experimental methodologies are recommended.
Gravimetric Method
This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to create a saturated solution.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.
-
Drying: The solvent is carefully evaporated under reduced pressure or in a fume hood. The container with the solid residue is then dried to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).
UV/Vis Spectrophotometry Method
This technique is suitable for compounds that possess a chromophore, such as the aromatic ring in this compound, which absorbs ultraviolet or visible light.
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the chosen solvent is prepared, and its UV/Vis spectrum is recorded to determine the λmax.
-
Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared in the solvent. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Analysis: After filtration or centrifugation, a sample of the clear saturated solution is appropriately diluted with the solvent to fall within the concentration range of the calibration curve.
-
Concentration Determination: The absorbance of the diluted sample is measured at the λmax, and its concentration is determined using the calibration curve. The solubility is then calculated by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength (typically UV detection for this compound).
-
Calibration: A series of standard solutions of known concentrations are injected into the HPLC system to generate a calibration curve based on peak area or height versus concentration.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation and Analysis: The saturated solution is filtered through a syringe filter (compatible with the solvent) and then diluted with the mobile phase to a concentration within the calibration range. The diluted sample is then injected into the HPLC system.
-
Quantification: The concentration of the compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by applying the dilution factor.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound, highlighting the steps where solubility in organic solvents is relevant.
Caption: Synthesis and purification workflow for this compound.
General Experimental Workflow for Solubility Determination
This diagram outlines the logical steps for determining the solubility of the target compound using the experimental methods described.
Caption: Experimental workflow for determining the solubility of a compound.
General Reactivity of Epoxides
As this compound contains a reactive oxirane (epoxide) ring, understanding its general reactivity is crucial for handling and in drug development. The following diagram illustrates the ring-opening reactions of epoxides under acidic and basic/nucleophilic conditions.
Caption: General reaction pathways for the ring-opening of epoxides.
Methodological & Application
Application Notes and Protocols: 2-(3-Bromophenoxymethyl)oxirane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxymethyl)oxirane is a small molecule containing a reactive epoxide ring and a bromophenoxy group. The oxirane moiety makes it an electrophilic species, capable of reacting with various nucleophiles within biological systems, such as amino acid residues in proteins. This reactivity is a key feature for its potential as a covalent inhibitor or a molecular probe in medicinal chemistry. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets. While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a range of biological activities, suggesting its potential as a versatile scaffold for drug discovery.
This document provides an overview of the potential applications of this compound, a general synthesis protocol, and experimental procedures for evaluating its potential biological activities based on the known properties of related compounds.
Synthesis of this compound
A common method for the synthesis of phenoxymethyl oxirane derivatives involves the Williamson ether synthesis, reacting a phenol with an epoxide-containing electrophile, such as epichlorohydrin or epibromohydrin, in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromophenol
-
Epibromohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Butanone (Methyl Ethyl Ketone - MEK)
-
Acetone
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromophenol (1.0 equivalent) in butanone (5 mL per mmol of phenol), add anhydrous potassium carbonate (3.0 equivalents) and epibromohydrin (2.5 equivalents).
-
Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake extensively with acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthesis Workflow:
General synthesis workflow for this compound.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally related bromophenol and oxirane-containing compounds, this compound could be investigated for the following applications:
-
Antimicrobial Agents: Brominated phenols and quinoxalines have demonstrated antibacterial and antifungal properties. The reactive epoxide ring could potentially alkylate essential enzymes in microorganisms, leading to their inactivation.
-
Antiviral Agents: The oxirane moiety is a feature in some antiviral compounds. It can act as an electrophile to form covalent bonds with viral proteins, thereby inhibiting viral replication.
-
Anticancer Agents: The cytotoxicity of some oxirane-containing natural products suggests that this compound could be explored for its potential to induce apoptosis in cancer cells. The mechanism could involve the alkylation of key proteins in cell proliferation or survival pathways.
-
Enzyme Inhibitors: The electrophilic nature of the epoxide ring makes it a candidate for inhibiting enzymes, particularly those with a nucleophilic residue (e.g., cysteine, serine, or histidine) in their active site. This could be relevant for various therapeutic targets.
Data from Structurally Related Compounds
While no specific biological data for this compound was found, the following tables summarize data for related brominated and oxirane-containing compounds to provide a reference for potential activity ranges.
Table 1: Antimicrobial Activity of Related Brominated Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| 6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxaline | Gram-positive bacteria | 12.5 | [1] |
| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Various fungi | ≤ 100 | [1] |
Table 2: Antiviral Activity of a Related Oxirane-Containing Prodrug
| Compound | Virus | EC₅₀ (µM) | Reference |
| Compound 31 (an acyclic nucleoside analog) | Human Cytomegalovirus (HCMV) | ~10 | [2] |
Table 3: Cytotoxicity of Related Naphthoquinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-Arylamino-nor-beta-lapachone derivative | SF295 (CNS) | < 2 | [3] |
| 3-Alkoxy-nor-beta-lapachone derivative | HCT8 (Colon) | < 2 | [3] |
Disclaimer: The data in the tables above are for structurally related compounds and are provided for illustrative purposes only. The biological activity of this compound may differ significantly.
Experimental Protocols for Biological Evaluation
The following are general protocols that can be adapted to evaluate the potential biological activities of this compound.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microbial strain (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.
Protocol 2: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
Objective: To evaluate the ability of this compound to inhibit virus-induced cytopathic effect (CPE) in a cell culture model.
Materials:
-
This compound
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus of interest (e.g., Herpes Simplex Virus, Influenza Virus)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a known titer of the virus.
-
Include controls for uninfected cells, virus-infected cells without the compound, and compound toxicity (uninfected cells with the compound).
-
Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (e.g., 48-72 hours).
-
Assess cell viability using an MTT assay. The concentration of the compound that inhibits CPE by 50% (EC₅₀) can be calculated.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with FBS
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the compound dilutions.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the concentration of the compound that reduces cell viability by 50% (IC₅₀).
Potential Signaling Pathway Involvement
Given the reactivity of the oxirane ring, this compound could potentially act as a covalent modifier of key signaling proteins. For example, it could inhibit a protein kinase by covalently binding to a cysteine residue in or near the active site, thereby blocking the downstream signaling cascade that promotes cell proliferation.
Hypothetical Signaling Pathway Inhibition:
Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a chemical scaffold with potential for development in medicinal chemistry. Its reactive epoxide functionality and the presence of a bromophenyl group suggest that it could be a valuable starting point for the synthesis of novel therapeutic agents. The protocols and information provided herein offer a foundation for researchers to explore the biological activities of this compound and its derivatives. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.
References
Application Notes and Protocols: 2-(3-Bromophenoxymethyl)oxirane as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Bromophenoxymethyl)oxirane is a versatile synthetic building block, primarily utilized as a key intermediate in the preparation of various pharmaceutical compounds, most notably β-adrenergic receptor antagonists (beta-blockers). Its structure, featuring a reactive oxirane (epoxide) ring and a substituted aromatic moiety, allows for sequential nucleophilic additions to construct more complex molecules with significant biological activity. The bromophenyl group offers a site for further functionalization through cross-coupling reactions, expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for the synthesis and use of this compound in the preparation of a model beta-blocker.
Key Applications
The principal application of this compound lies in its role as a precursor to aryloxypropanolamine-based beta-blockers. The synthesis involves a two-step process:
-
Synthesis of this compound: This is typically achieved through the Williamson ether synthesis, reacting 3-bromophenol with an epoxide-containing electrophile, such as epichlorohydrin or epibromohydrin, in the presence of a base.
-
Ring-opening of the Oxirane: The synthesized oxirane is then subjected to a nucleophilic attack by an amine, such as isopropylamine, to introduce the amino-alcohol side chain characteristic of many beta-blockers. This reaction proceeds with high regioselectivity, with the amine attacking the sterically less hindered carbon of the epoxide ring.
The chirality of the final product is crucial for its pharmacological activity, with the (S)-enantiomer often being significantly more potent[1][2][3]. Enantiomerically pure this compound can be synthesized from chiral precursors like (R)- or (S)-glycidol or through chiral resolution techniques to yield enantiomerically pure beta-blockers[1][2].
Data Presentation
Table 1: Synthesis of this compound - Representative Data
| Parameter | Value | Reference |
| Starting Materials | 3-Bromophenol, Epibromohydrin | General Protocol |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Butanone (Methyl Ethyl Ketone) | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Yield (Typical) | 75-85% | Analogous Reactions |
| Purification Method | Column Chromatography | General Practice |
Table 2: Synthesis of (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol - Representative Data
| Parameter | Value | Reference |
| Starting Materials | (S)-2-(3-Bromophenoxymethyl)oxirane, Isopropylamine | General Protocol |
| Solvent | Methanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 25 hours | [1] |
| Yield (Typical) | 80-95% | [1] |
| Enantiomeric Excess (ee) | >98% | [2] |
| Purification Method | Column Chromatography followed by recrystallization | General Practice |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Bromophenol
-
Epibromohydrin
-
Potassium Carbonate (anhydrous)
-
Butanone (Methyl Ethyl Ketone, MEK)
-
Acetone
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in butanone (5 mL/mmol of phenol), add anhydrous potassium carbonate (3.0 eq) and epibromohydrin (2.5 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake extensively with acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a colorless oil.
Protocol 2: Synthesis of (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol
Materials:
-
(S)-2-(3-Bromophenoxymethyl)oxirane
-
Isopropylamine
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-2-(3-Bromophenoxymethyl)oxirane (1.0 eq) in methanol (approximately 0.05 M solution), add isopropylamine (at least 10 eq).
-
Stir the mixture under reflux for 25 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the obtained residue in ethyl acetate and wash with distilled water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to obtain pure (S)-1-(3-Bromophenoxy)-3-(isopropylamino)propan-2-ol.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a beta-blocker using this compound.
Experimental Workflow: Synthesis and Purification
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | 4199-09-1 [chemicalbook.com]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the nucleophilic substitution reaction on 2-(3-bromophenoxymethyl)oxirane, a versatile building block in medicinal chemistry. The ring-opening of the oxirane moiety allows for the synthesis of a diverse range of β-amino alcohols and other derivatives, which are key intermediates in the development of novel therapeutics, including β-blockers and other pharmacologically active agents.
The protocols outlined below are representative methods for the reaction of this compound with primary and secondary amines. These procedures can be adapted for a variety of nucleophiles to generate diverse chemical libraries for drug discovery and development.
Reaction Principle
The core reaction is a nucleophilic attack on one of the carbon atoms of the epoxide ring. Due to the high ring strain of the oxirane, it is susceptible to ring-opening by a variety of nucleophiles. In the case of this compound, a terminal epoxide, the nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon atom via an SN2 mechanism. This regioselectivity leads to the formation of a secondary alcohol. The reaction can be performed with or without a catalyst, and the choice of solvent and temperature can influence the reaction rate and yield.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol (Reaction with a Secondary Amine)
This protocol describes the reaction of this compound with piperidine, a representative secondary amine.
Materials:
-
This compound (CAS: 5002-98-2)
-
Piperidine
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add piperidine (1.2 eq).
-
Stir the reaction mixture at reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the starting material is consumed (typically within 4-8 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(3-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-Amino-3-(3-bromophenoxy)propan-2-ol Derivative (Reaction with a Primary Amine)
This protocol outlines a general procedure for the reaction with a primary amine, such as benzylamine.
Materials:
-
This compound (CAS: 5002-98-2)
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a Schlenk flask or sealed tube, dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.25 M).
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture in an oil bath at 80 °C. Monitor the reaction by TLC.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1-(benzylamino)-3-(3-bromophenoxy)propan-2-ol.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution on aryl glycidyl ethers, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Reaction of Aryl Glycidyl Ethers with Amines
| Entry | Aryl Glycidyl Ether | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenoxymethyl)oxirane | Morpholine | Ethanol | Reflux | 5 | 92 |
| 2 | 2-(4-Nitrophenoxymethyl)oxirane | Aniline | Acetonitrile | 140 (Microwave) | 0.17 | 83 |
| 3 | 2-(Phenoxymethyl)oxirane | Isopropylamine | Neat | 60 | 4 | 88 |
| 4 | 2-(3-Chlorophenoxymethyl)oxirane | Piperidine | Ethanol | Reflux | 6 | 85 |
Note: The data in this table is representative of analogous reactions and may require optimization for this compound.
Visualizations
Reaction Mechanism
Caption: General mechanism of nucleophilic ring-opening of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of β-amino alcohols.
Application Notes and Protocols: Epoxidation of 3-Bromophenoxy Allyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 2-((3-bromophenoxy)methyl)oxirane via the epoxidation of 3-bromophenoxy allyl ether. The primary method described utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, a common and effective reagent for this transformation. An alternative method employing a catalytic system with a hydroperoxide is also discussed. This protocol includes information on reaction setup, monitoring, work-up, and purification. Additionally, expected analytical data for the characterization of the final product are presented in tabular format to aid in product verification.
Introduction
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to highly reactive epoxide intermediates. Aryl glycidyl ethers, such as 2-((3-bromophenoxy)methyl)oxirane, are valuable building blocks in medicinal chemistry and materials science. The presence of the bromophenyl moiety offers a handle for further functionalization, for instance, through cross-coupling reactions, making this epoxide a versatile precursor for the synthesis of complex molecules and pharmaceutical agents. The following protocols outline reliable methods for the preparation of this compound.
Experimental Protocols
Method 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from general procedures for the epoxidation of aryl allyl ethers.
Materials:
-
3-Bromophenoxy allyl ether
-
meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromophenoxy allyl ether (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 eq) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of organic layer) to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct. A subsequent wash with brine (1 x volume of organic layer) is recommended.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-((3-bromophenoxy)methyl)oxirane.
Method 2: Catalytic Epoxidation with tert-Butyl Hydroperoxide
This method is based on a patented procedure for the epoxidation of aryl allyl ethers and can offer high yields.[1]
Materials:
-
3-Bromophenoxy allyl ether
-
tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., isooctane)
-
Molybdenum hexacarbonyl (Mo(CO)₆) or another suitable molybdenum catalyst
-
Tetrachloroethane or other suitable high-boiling solvent
Procedure:
-
Reaction Setup: In a four-necked glass reactor equipped with a condenser, thermometer, magnetic stirrer, and nitrogen inlet, charge a mixture of 3-bromophenoxy allyl ether (1.0 eq), tetrachloroethane, and tert-butyl hydroperoxide (1.1-2.5 eq).
-
Catalyst Addition: Under a nitrogen atmosphere, add the molybdenum catalyst (e.g., 2.5 mol% Mo(CO)₆).
-
Reaction Conditions: Heat the reaction mixture to approximately 65 °C for several hours (e.g., 8 hours).
-
Monitoring and Work-up: Monitor the reaction by gas chromatography (GC) or TLC. Upon completion, the reaction mixture can be cooled and purified directly by distillation or after a suitable aqueous work-up.
Data Presentation
The following tables summarize the expected analytical and spectroscopic data for the product, 2-((3-bromophenoxy)methyl)oxirane.
Table 1: Physical and Analytical Data
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Expected to be a colorless oil |
| Expected Yield Range | >70% |
Table 2: Spectroscopic Data for 2-((3-bromophenoxy)methyl)oxirane
| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 6.80 | m | 4H | Ar-H |
| Oxirane Methine | ~3.40 | m | 1H | O-CH-CH₂ |
| Phenoxy Methylene | 4.28 (dd), 4.00 (dd) | m | 2H | Ar-O-CH₂ |
| Oxirane Methylene | 2.90 (dd), 2.75 (dd) | m | 2H | CH-CH₂-O |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |
| Aromatic C-O | ~158 | Ar-O |
| Aromatic C-Br | ~122 | Ar-Br |
| Aromatic CH | ~130, 123, 116, 115 | Ar-CH |
| Phenoxy Methylene | ~69 | Ar-O-CH₂ |
| Oxirane Methine | ~50 | O-CH-CH₂ |
| Oxirane Methylene | ~45 | CH-CH₂-O |
| FT-IR (neat) | Wavenumber (cm⁻¹) | Assignment |
| C-H stretch (aromatic) | 3100-3000 | Ar-H |
| C-H stretch (aliphatic) | 3000-2850 | C-H |
| C-O-C stretch (ether) | 1250-1050 | Ether |
| C-O stretch (epoxide) | ~950-810 | Epoxide ring |
| C-Br stretch | 700-500 | Ar-Br |
Note: The exact chemical shifts and coupling constants for NMR data, as well as the precise wavenumbers for IR data, may vary slightly depending on the solvent and instrument used.
Visualizations
Diagram 1: Signaling Pathway of the Epoxidation Reaction
Caption: Reaction scheme for the epoxidation of 3-bromophenoxy allyl ether.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Notes and Protocols: Biological Activity Screening of 2-(3-Bromophenoxymethyl)oxirane Derivatives
Disclaimer: Publicly available research specifically detailing the biological activity of 2-(3-Bromophenoxymethyl)oxirane derivatives is limited. The following application notes and protocols are based on the established biological activities of structurally related compounds, including bromophenols, phenoxymethyl ethers, and other oxirane derivatives. These protocols provide a foundational framework for initiating the biological screening of the title compounds.
Introduction
The this compound scaffold integrates several key pharmacophores: a brominated aromatic ring, a phenoxymethyl linker, and a reactive oxirane (epoxide) ring. Bromophenols are known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties. The oxirane ring is a known alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules such as proteins and nucleic acids, which can lead to cytotoxic and enzyme-inhibiting effects. This combination of functional groups suggests that this compound derivatives are promising candidates for screening for various biological activities, particularly as potential anticancer and antimicrobial agents.
These notes provide an overview of potential biological activities, protocols for their assessment, and data from analogous compounds to guide researchers in the preliminary screening of this class of molecules.
Potential Biological Activities & Data from Analogous Compounds
Based on their structural components, this compound derivatives may exhibit the following biological activities:
-
Cytotoxic/Anticancer Activity: The presence of the oxirane ring suggests potential for alkylation of cellular macromolecules, leading to cytotoxicity. Bromophenol moieties have also been associated with anticancer effects.
-
Antimicrobial Activity: Both brominated phenols and some ether-containing compounds have demonstrated activity against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: The electrophilic nature of the oxirane ring makes it a potential covalent modifier of enzyme active sites.
The following tables summarize quantitative data for structurally related, but not identical, compounds to provide a baseline for expected potencies.
Table 1: Cytotoxicity of Analogous Oxirane and Bromophenol Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference Compound(s) |
| 3-Aryloxirane-2-carboxylate derivatives | Lung and Colon Cancer | < 100 | Cisplatin |
| Novel Epoxides of Soloxolone Methyl | HepG2, HuTu-80, KB-3-1, etc. | 0.7 - 5.2 | Doxorubicin |
| 3-Arylamino-nor-beta-lapachone derivatives | SF295, HCT8, MDA-MB435, HL60 | < 2 | Doxorubicin |
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound/Derivative Class | Microbial Strain(s) | MIC (µg/mL) |
| 1,3-bis(aryloxy)propan-2-amines | S. pyogenes, S. aureus | 2.5 - 10 |
| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria | 12.5 |
| Oxime derivatives | E. coli, S. aureus, etc. | 3.13 - 6.25 |
Table 3: Enzyme Inhibition by Analogous Oxirane and Thiophene Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Kᵢ (nM) |
| Oxirane-Thiirane Derivatives | AChE, hCA I, hCA II | 1.21 - 344.22 |
| Sulfenimide derivatives | hCA-I, hCA-II | 0.023 - 20.57 (µM) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the derivatives on cancer cell lines.
Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial and fungal strains.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
This compound derivatives
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the test compound (in a broth-compatible solvent) to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Prepare a microbial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this suspension to each well.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates for 18-24 hours for bacteria at 37°C, and 24-48 hours for fungi at 30°C.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathway Involvement
Given the cytotoxic nature of many oxirane-containing compounds, a likely mechanism of action is the induction of apoptosis. The alkylating nature of the oxirane can cause DNA damage and cellular stress, leading to the activation of intrinsic apoptotic pathways.
Simplified Apoptosis Induction Pathway
Caption: Potential intrinsic apoptosis pathway activated by oxirane derivatives.
Further studies, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis by flow cytometry, would be required to elucidate the precise mechanism of action.
Application Notes and Protocols: Synthesis of Potential Enzyme Inhibitors Using 2-(3-Bromophenoxymethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a library of potential enzyme inhibitors derived from 2-(3-bromophenoxymethyl)oxirane. The core synthetic strategy involves the nucleophilic ring-opening of the oxirane by a diverse set of amines to generate a series of β-amino alcohol derivatives. This approach is based on the well-established reactivity of epoxides and the known biological activities of molecules containing bromophenol moieties, which are recognized as privileged structures in medicinal chemistry for targeting various enzymes. While direct experimental data for enzyme inhibition by derivatives of this compound is not yet published, this note serves as a practical guide for the synthesis and evaluation of these novel compounds against key enzyme targets such as protein kinases and hydrolases.
Introduction
The oxirane (epoxide) ring is a highly valuable functional group in organic synthesis due to its susceptibility to ring-opening reactions with a wide range of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. This reactivity is particularly useful in the construction of β-amino alcohols, a structural motif present in numerous biologically active molecules and pharmaceuticals. The starting material, this compound, combines this reactive epoxide with a 3-bromophenoxy group. Bromophenol-containing compounds have been reported to exhibit inhibitory activity against various enzymes, including carbonic anhydrases, acetylcholinesterase, and protein kinases. Therefore, the synthesis of a library of compounds from this compound presents a promising avenue for the discovery of novel enzyme inhibitors. This application note outlines a generalized protocol for this synthesis and subsequent preliminary biological evaluation.
Proposed Synthetic Scheme
The fundamental reaction for generating a library of potential inhibitors is the nucleophilic attack of an amine on the terminal carbon of the oxirane ring of this compound. This reaction is regioselective and yields the corresponding β-amino alcohol.
General Reaction:
By varying the amine nucleophile (R1R2NH), a diverse library of compounds can be created.
Experimental Protocols
Protocol 1: Synthesis of β-Amino Alcohol Derivatives
This protocol describes a general procedure for the reaction of this compound with a representative amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other primary/secondary amine)
-
Ethanol (or other suitable protic solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (0.2 M).
-
Add the selected amine (e.g., morpholine, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol for a Protein Kinase)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a representative protein kinase.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant protein kinase
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the protein kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table presents hypothetical, yet plausible, inhibitory activities of a small, representative library of compounds synthesized from this compound against two common enzyme classes.
| Compound ID | Amine Nucleophile | Target Enzyme | IC50 (µM) |
| BR-001 | Morpholine | Protein Kinase A | 15.2 |
| BR-002 | Piperidine | Protein Kinase A | 22.5 |
| BR-003 | Aniline | Protein Kinase A | 8.9 |
| BR-004 | Benzylamine | Protein Kinase A | 5.4 |
| BR-001 | Morpholine | Carbonic Anhydrase II | > 100 |
| BR-002 | Piperidine | Carbonic Anhydrase II | 85.3 |
| BR-003 | Aniline | Carbonic Anhydrase II | 45.7 |
| BR-004 | Benzylamine | Carbonic Anhydrase II | 38.1 |
Table 1: Hypothetical inhibitory activities (IC50) of synthesized β-amino alcohols.
Visualizations
Synthetic Workflow
The following diagram illustrates the workflow for the synthesis and screening of the potential enzyme inhibitors.
Figure 1. Workflow for synthesis and screening.
Representative Signaling Pathway
The diagram below shows a simplified representation of a generic protein kinase signaling pathway, a potential target for the synthesized inhibitors.
Figure 2. Simplified protein kinase cascade.
Conclusion
The synthetic route utilizing this compound as a starting material provides a straightforward and versatile method for generating a library of novel β-amino alcohols. These compounds are promising candidates for screening as enzyme inhibitors due to their structural features. The protocols and data presented herein offer a foundational framework for researchers to synthesize, purify, and evaluate these compounds, potentially leading to the discovery of new therapeutic agents.
Application Notes and Protocols for the Analysis of 2-(3-Bromophenoxymethyl)oxirane Reactions by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of reactions involving the chiral epoxide, 2-(3-bromophenoxymethyl)oxirane. The protocols for High-Performance Liquid Chromatography (HPLC) are designed for the enantioselective separation and quantification of the epoxide, while the Gas Chromatography-Mass Spectrometry (GC-MS) methods are tailored for the identification and quantification of the epoxide and related reaction products.
High-Performance Liquid Chromatography (HPLC) Method for Enantioselective Analysis
Chiral HPLC is a critical technique for monitoring the enantiomeric purity of this compound, which is essential in pharmaceutical development where one enantiomer may have desired therapeutic effects while the other could be inactive or cause adverse effects.[1] The following protocol outlines a normal-phase HPLC method for the baseline separation of the (R)- and (S)-enantiomers.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, is recommended for the separation of glycidyl aryl ether enantiomers.[2][3]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a common choice for normal-phase chiral separations.[4] The ratio may require optimization, but a starting point of 90:10 (v/v) n-hexane:IPA is suggested.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Quantitative Data Summary: Chiral HPLC
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (Rt) - Enantiomer 1 | ~ 8.5 min (Hypothetical) |
| Retention Time (Rt) - Enantiomer 2 | ~ 9.8 min (Hypothetical) |
| Resolution (Rs) | > 1.5 |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Note: The retention times are hypothetical and will need to be determined experimentally. The goal is to achieve baseline separation (Rs > 1.5).
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Reaction Monitoring
GC-MS is a powerful technique for identifying and quantifying this compound, its reaction products (such as the corresponding diol from ring-opening), and any unreacted starting materials or byproducts.[5] Due to the polar nature of the epoxide and its potential degradation products, derivatization may be necessary to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Derivatization (if necessary):
-
To improve the volatility and thermal stability of the analyte and its ring-opened products, silylation is a common derivatization technique.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
-
Chromatographic Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Quantitative Data Summary: GC-MS
| Analyte | Retention Time (min) (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |
| This compound (TMS derivative) | 12.5 | 299/301 (M-CH3), 185/187, 73 |
| 1-(3-Bromophenoxy)-2,3-propanediol (bis-TMS derivative) | 14.2 | 374/376 (M+), 204, 185/187, 73 |
| 3-Bromophenol (TMS derivative) | 9.8 | 244/246 (M+), 229/231 (M-CH3) |
Note: Retention times and mass fragments are hypothetical and should be confirmed with standards. The presence of bromine will result in characteristic isotopic patterns (M and M+2 in approximately a 1:1 ratio).
Visualizations
Logical Workflow for Method Selection
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenoxymethyl)oxirane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Bromophenoxymethyl)oxirane, a key intermediate in various pharmaceutical and chemical applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Product Yield | 1. Incomplete Deprotonation of 3-Bromophenol: The base used may be too weak or insufficient in quantity to fully generate the nucleophilic phenoxide.[1][2]2. Poor Quality Reagents: 3-Bromophenol may be oxidized, epichlorohydrin may have hydrolyzed or polymerized, or the solvent may contain water.3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions. | 1. Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure at least a stoichiometric equivalent is used. For phenols, a weaker base like potassium carbonate (K2CO3) can also be effective, especially with a phase-transfer catalyst.[1][3]2. Use freshly purified reagents. Check the purity of starting materials via TLC, NMR, or melting point. Ensure solvents are anhydrous if the protocol specifies.3. Optimize the reaction temperature. A typical range for this synthesis is room temperature to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| SYN-002 | Formation of Multiple Byproducts | 1. Epoxide Ring Opening: The nucleophile (phenoxide) may attack the central carbon of the oxirane ring, or residual water/hydroxide can open the ring to form a diol.[4]2. Dimerization/Polymerization: Excess epichlorohydrin or harsh reaction conditions can lead to polymerization.3. Competing Elimination Reaction (E2): Although less common with primary halides like epichlorohydrin, a bulky base or high temperatures could favor elimination over substitution (SN2).[2][5] | 1. Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction under milder, biphasic conditions, which can suppress hydrolysis side products.[3] Maintain a controlled temperature.2. Use a slight excess of 3-bromophenol relative to epichlorohydrin to ensure the latter is consumed.3. Use a non-bulky base and maintain the lowest effective temperature to favor the SN2 pathway. |
| SYN-003 | Reaction Stalls or is Sluggish | 1. Inefficient Mixing: In a biphasic system (e.g., solid-liquid PTC), poor stirring can limit the interaction between reactants.2. Catalyst Inactivity: The phase-transfer catalyst may be poisoned or an insufficient amount was used. | 1. Ensure vigorous stirring to maximize the interfacial area between the phases.2. Use a fresh, appropriate phase-transfer catalyst at a loading of 1-5 mol%. |
| SYN-004 | Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: The presence of salts and the organic solvent can lead to the formation of a stable emulsion during aqueous extraction.2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography difficult. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization or distillation under reduced pressure are alternative purification methods.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The Williamson ether synthesis is the standard method. For achieving high yields (often exceeding 90%), a solid-liquid Phase-Transfer Catalysis (PTC) approach is highly recommended.[6][7] This method typically involves reacting 3-bromophenol with epichlorohydrin using a solid base like powdered NaOH or KOH and a quaternary ammonium salt (e.g., TBAB) as the catalyst, often without an organic solvent.[8]
Q2: Why is a phase-transfer catalyst (PTC) beneficial for this synthesis?
A2: A PTC, such as tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where epichlorohydrin resides. This enhances the reaction rate, allows for the use of milder reaction conditions (lower temperatures), and can significantly improve the yield by minimizing side reactions like the hydrolysis of epichlorohydrin.[9][10]
Q3: What are the main competing reactions and how can I minimize them?
A3: The primary side reaction is the hydrolysis of the epoxide ring of either the reactant (epichlorohydrin) or the product, leading to diols. This is minimized by avoiding excess water, for example, by using solid bases instead of aqueous solutions.[8] Another potential byproduct is 1,3-bis(3-bromophenoxy)propan-2-ol, formed if a molecule of the product reacts with another phenoxide ion. Using a slight excess of epichlorohydrin can mitigate this, but may lead to other side reactions if not carefully controlled.
Q4: Which solvent and base combination is optimal?
A4: The optimal combination depends on the specific methodology. For high-yield PTC methods, the reaction can often be run solvent-free.[8] If a solvent is used, polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[5] For the base, powdered potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective, particularly in PTC systems. Phenols are acidic enough that potassium carbonate (K2CO3) can also be used.[3]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (3-bromophenol) and the product. The disappearance of the 3-bromophenol spot indicates the reaction is nearing completion.
Experimental Protocols & Data
Optimized Reaction Conditions for Aryl Glycidyl Ether Synthesis
The synthesis of this compound is an example of aryl glycidyl ether preparation. The following table summarizes typical conditions for high-yield synthesis using phase-transfer catalysis, which can be adapted for this specific compound.
| Parameter | Condition | Molar Ratio (Phenol:Epichlorohydrin:Base) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Method A: PTC (Solvent-Free) | Solid KOH | 1 : 1.5 : 1.5 | TBAB (2 mol%) | 40-50 | 2-4 | >90 | Adapted from[6],[8] |
| Method B: PTC in Solvent | Solid K₂CO₃ | 1 : 1.2 : 2 | TBAB (5 mol%) | 80 | 6-8 | ~85 | Adapted from[3] |
| Method C: Classical Conditions | NaOH in Ethanol | 1 : 1.1 : 1.1 | None | Reflux (78°C) | 12-24 | 60-75 | Adapted from[11] |
Detailed Protocol: Phase-Transfer Catalysis Synthesis
This protocol is a representative procedure for the high-yield synthesis of this compound.
Materials:
-
3-Bromophenol
-
Epichlorohydrin
-
Potassium hydroxide (KOH), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq), epichlorohydrin (1.5 eq), and tetrabutylammonium bromide (0.02 eq).
-
Addition of Base: With vigorous stirring, add powdered potassium hydroxide (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic.
-
Reaction: Heat the mixture to 45°C and maintain for 3 hours. Monitor the reaction's progress by TLC until the 3-bromophenol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add dichloromethane and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Reaction Pathway
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Buy (S)-2-((3-Fluorophenoxy)methyl)oxirane (EVT-413489) | 282100-74-7 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. odr.chalmers.se [odr.chalmers.se]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. iagi.or.id [iagi.or.id]
- 11. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 2-(3-Bromophenoxymethyl)oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Bromophenoxymethyl)oxirane.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, reacting 3-bromophenol with epichlorohydrin in the presence of a base.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution | Explanation |
| Inefficient Deprotonation of 3-Bromophenol | - Use a stronger base (e.g., NaH, KOH) instead of a weaker base (e.g., K2CO3).- Ensure the base is fresh and anhydrous. | The reaction requires the formation of the 3-bromophenoxide ion, a potent nucleophile. Weak or hydrated bases will not deprotonate the phenol completely, thus limiting the reaction. |
| Incorrect Stoichiometry | - Use an excess of epichlorohydrin (typically 1.5 to 3 equivalents). | Using an excess of the alkylating agent (epichlorohydrin) drives the reaction towards the desired product and minimizes the formation of oligomers where the phenoxide attacks the newly formed oxirane. |
| Low Reaction Temperature | - Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., acetone, butanone). | The SN2 reaction has an activation energy barrier that needs to be overcome. Insufficient temperature can lead to a very slow or stalled reaction. |
| Poor Quality Reagents | - Use freshly distilled epichlorohydrin.- Ensure 3-bromophenol is pure. | Impurities in the starting materials can interfere with the reaction or lead to unwanted side products. |
Problem 2: Formation of a Viscous, Insoluble Residue (Oligomerization)
| Possible Cause | Suggested Solution | **
Stability and degradation pathways of 2-(3-Bromophenoxymethyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2-(3-Bromophenoxymethyl)oxirane.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of the starting material. The oxirane ring is susceptible to opening under acidic or basic conditions. | - Ensure all reaction components and solvents are neutral and free of acidic or basic impurities.- Store the compound under recommended conditions (see Storage FAQ).- Perform a purity check (e.g., by HPLC or NMR) of the starting material before use. |
| Appearance of unexpected byproducts in reactions | The oxirane ring may have opened, leading to the formation of diols or other adducts. | - Analyze byproducts by LC-MS or GC-MS to identify potential degradation products.- Based on the identified byproduct, adjust reaction conditions to minimize degradation (e.g., use a non-nucleophilic base if acidic conditions are the issue). |
| Compound precipitation from solution | Poor solubility in the chosen solvent. | - Test solubility in a range of solvents before performing the experiment.- Consider gentle warming or sonication to aid dissolution, but monitor for degradation. |
| Discoloration of the compound upon storage | Potential slow degradation or polymerization over time, possibly initiated by light or air. | - Store in a tightly sealed, amber vial in a cool, dark, and dry place.- Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound involves the opening of the highly strained oxirane ring. This can occur under both acidic and basic conditions.
-
Acid-Catalyzed Ring Opening: In the presence of acid, the oxygen of the oxirane ring is protonated, making it a better leaving group. A nucleophile (e.g., water, alcohol) then attacks one of the carbons of the epoxide. The attack is more likely to occur at the more substituted carbon due to the development of a partial positive charge.[1][2][3][4][5][6][7][8]
-
Base-Catalyzed Ring Opening: Under basic conditions, a strong nucleophile will attack the less sterically hindered carbon of the oxirane ring in an SN2 reaction, leading to the opening of the ring.[5][6][9][10][11][12]
Q2: What are the likely degradation products?
A2: Based on the degradation pathways, the following are potential degradation products:
| Degradation Pathway | Reactant/Condition | Likely Product |
| Acid-catalyzed hydrolysis | Water, trace acid | 1-(3-Bromophenoxy)-2,3-propanediol |
| Acid-catalyzed alcoholysis | Alcohol (e.g., methanol), trace acid | 1-(3-Bromophenoxy)-3-methoxy-2-propanol and 1-(3-Bromophenoxy)-2-methoxy-3-propanol |
| Base-catalyzed hydrolysis | Strong base (e.g., NaOH) in water | 1-(3-Bromophenoxy)-2,3-propanediol |
| Reaction with nucleophiles | Amines, thiols, etc. | Corresponding amino-alcohols, thio-alcohols, etc. |
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light in an amber vial.
-
Moisture: In a tightly sealed container in a dry location to prevent hydrolysis.
-
pH: Away from any acidic or basic substances.
Q4: What are the signs of degradation?
A4: Degradation may be indicated by:
-
A change in physical appearance, such as discoloration or the formation of a precipitate.
-
The appearance of new peaks in analytical data (e.g., HPLC, GC, or NMR).
-
Inconsistent results in downstream applications.
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general method for assessing the stability of the compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water with co-solvent).
-
Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose the solution to UV light.
-
-
Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the rate and pathway of degradation.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. marcia.iqm.unicamp.br [marcia.iqm.unicamp.br]
- 9. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing reaction conditions for 2-(3-Bromophenoxymethyl)oxirane ring-opening
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the ring-opening of 2-(3-bromophenoxymethyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for the ring-opening of this compound?
A1: The ring-opening of epoxides like this compound primarily proceeds via two mechanisms depending on the reaction conditions:
-
Under basic or neutral conditions (with strong nucleophiles): The reaction follows an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom of the oxirane ring.[1][2][3]
-
Under acidic conditions (with weak nucleophiles): The reaction mechanism is SN1-like. The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge.[2][3][4]
Q2: Which nucleophiles are commonly used for this reaction?
A2: A wide range of nucleophiles can be used to open the epoxide ring. In the context of drug development, particularly for beta-blockers, amines (like isopropylamine) are very common.[5][6] Other common nucleophiles include alcohols, phenols, thiols, and water.[1][7]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in the reaction's success. Polar solvents are generally preferred as they can facilitate the reaction.[1] However, solvent-free conditions have also been shown to be effective and can sometimes lead to faster reaction times.[1][8] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) can promote the electrophilic activation of the epoxide, enhancing reactions with weaker nucleophiles.[9]
Troubleshooting Guide
Issue 1: Low or No Product Conversion
Q: My reaction shows very low conversion to the desired product. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to reactants, catalysts, or reaction conditions.
-
Cause 1: Inactive Catalyst: The catalyst may be deactivated or insufficient. Lewis acids, for example, can be sensitive to moisture.
-
Solution: Ensure the catalyst is fresh and handled under anhydrous conditions if necessary. Consider increasing the catalyst loading. For Lewis acid catalysis, YCl₃ at just 1 mol% has been shown to be effective under solvent-free conditions.[10]
-
-
Cause 2: Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Cause 3: Poor Nucleophile Strength: If using a weak nucleophile, the reaction may be kinetically slow.
-
Solution: If possible, switch to a stronger nucleophile. Alternatively, change the reaction conditions from basic/neutral to acidic to activate the epoxide ring, making it more susceptible to attack by a weak nucleophile.[3]
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing a mixture of isomers in my product. How can I improve the regioselectivity of the ring-opening?
A: The formation of isomers is a classic problem of regioselectivity. The key is to control the reaction conditions to favor one mechanistic pathway over the other.
-
To favor attack at the less substituted carbon (SN2 pathway):
-
To favor attack at the more substituted carbon (SN1-like pathway):
The logical pathway for troubleshooting regioselectivity is outlined in the diagram below.
Caption: Decision tree for optimizing regioselectivity.
Issue 3: Difficulty with Product Purification
Q: I am struggling to isolate the pure product from the reaction mixture. What purification strategies are recommended?
A: Purification can be challenging due to unreacted starting materials, catalysts, or side products.
-
Solution 1: Aqueous Work-up: A standard aqueous work-up can remove many impurities. If an acid or base catalyst is used, a neutralizing wash (e.g., with aqueous NaHCO₃ for acids or NH₄Cl for bases) is critical before extraction with an organic solvent.
-
Solution 2: Column Chromatography: Silica gel chromatography is the most common method for purifying products of this type. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) is typically effective.
-
Solution 3: Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities.[12]
Data Summary Tables
Table 1: Influence of Catalyst Type on Reaction Pathway
| Catalyst Type | Typical Conditions | Predominant Mechanism | Nucleophilic Attack Site |
| Base (e.g., NaOH, K₂CO₃) | Basic | SN2 | Less substituted carbon |
| Strong Nucleophile (e.g., R-NH₂) | Neutral/Solvent-Free | SN2 | Less substituted carbon |
| Lewis Acid (e.g., YCl₃, Sn-Beta, Al(OTf)₃) | Anhydrous, Neutral | SN1-like | More substituted carbon |
| Brønsted Acid (e.g., H₂SO₄, p-TSA) | Acidic | SN1-like | More substituted carbon |
Data synthesized from multiple sources.[1][2][3][10][13]
Table 2: Effect of Solvent on Epoxide Ring-Opening
| Solvent Class | Examples | General Effect |
| Polar Aprotic | DMF, DMSO, CH₃NO₂ | Can facilitate the reaction. Nitromethane has been shown to be effective, sometimes acting as both solvent and catalyst.[1][14] |
| Polar Protic | Ethanol, Methanol, Water | Can act as both solvent and nucleophile, especially under acidic conditions.[1] |
| Non-Polar | Chloroform, n-Hexane | Reactions are often slow or do not proceed.[1] |
| Fluorinated Alcohols | HFIP, TFE | Can activate the epoxide, promoting reaction with weak nucleophiles.[9] |
| Solvent-Free | - | Often provides good results, can reduce reaction time and simplify work-up.[1][8][10] |
Experimental Protocol: Ring-Opening with Isopropylamine
This protocol describes a general procedure for the nucleophilic ring-opening of this compound with isopropylamine, a key step in the synthesis of beta-blockers like Broxaterol.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 5. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 12. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesis Mixtures Containing 3-Bromophenol
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of synthesis mixtures containing unreacted 3-bromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 3-bromophenol from a synthesis mixture?
There are several effective techniques to remove unreacted 3-bromophenol, primarily leveraging its acidic nature and physical properties. The most common methods include:
-
Liquid-Liquid Extraction: This is often the first step, where the acidic 3-bromophenol is extracted from an organic phase into an aqueous basic solution.
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Column Chromatography: A widely used method for high-purity separation of 3-bromophenol from other organic compounds.[1][2]
-
Distillation: Both steam distillation and vacuum distillation can be employed, depending on the volatility and thermal stability of the desired product and impurities.[3][4]
-
Crystallization: If the desired product is a solid, crystallization can be an effective method to isolate it from residual 3-bromophenol.[5][6]
Q2: How can I use liquid-liquid extraction to remove 3-bromophenol?
Since 3-bromophenol is a phenolic compound, it is acidic and will react with a base to form a water-soluble salt. This allows for its separation from non-acidic organic compounds.
Experimental Protocol: Basic Extraction
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2).[1]
-
Transfer the solution to a separatory funnel.
-
Add a sufficient amount of a dilute aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated 3-bromophenol salt will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the extraction of the organic layer with the aqueous base 2-3 times to ensure complete removal of the 3-bromophenol.
-
The organic layer now contains the purified product, free of 3-bromophenol. It can be washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent evaporated.[1]
-
To recover the 3-bromophenol from the combined aqueous layers, acidify the solution with a strong acid (e.g., 1 M HCl) to a pH of approximately 2.[1] The 3-bromophenol will precipitate out or can be extracted back into an organic solvent.
Q3: When is column chromatography the preferred method for purification?
Column chromatography is ideal when dealing with complex mixtures where the components have different polarities. It is particularly useful for achieving high purity of the desired product.[1]
Q4: What are the typical conditions for purifying 3-bromophenol using column chromatography?
A common setup involves using silica gel as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase (eluent).
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like n-hexane.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common eluent system for separating 3-bromophenol is a mixture of ethyl acetate and n-hexane.[1] The ratio can be adjusted to optimize separation.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent.
Troubleshooting Guide
Issue 1: Incomplete removal of 3-bromophenol after basic extraction.
-
Possible Cause 1: Insufficient base. The amount of aqueous base used may not be enough to react with all the 3-bromophenol.
-
Solution: Increase the volume or concentration of the basic solution. Perform additional extractions and test the organic layer by TLC to confirm the absence of 3-bromophenol.
-
-
Possible Cause 2: Inefficient mixing. The two phases may not have been mixed thoroughly, leading to incomplete extraction.
-
Solution: Ensure vigorous shaking of the separatory funnel for a sufficient amount of time to maximize the surface area between the two phases.
-
-
Possible Cause 3: Emulsion formation. An emulsion layer may form between the organic and aqueous phases, trapping some of the material.
-
Solution: To break the emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel. In some cases, filtering the mixture through a pad of celite can be effective.
-
Issue 2: Co-elution of 3-bromophenol with the desired product during column chromatography.
-
Possible Cause 1: Inappropriate eluent polarity. The eluent system may be too polar, causing both the product and 3-bromophenol to move down the column at a similar rate.
-
Solution: Decrease the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of hexane. Run a gradient elution, starting with a low polarity and gradually increasing it.
-
-
Possible Cause 2: Column overloading. Too much crude product may have been loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column with more silica gel or reduce the amount of sample loaded.
-
-
Possible Cause 3: Cracks or channels in the silica gel bed. An improperly packed column can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Data Presentation
The following table summarizes the effectiveness of different purification methods for compounds similar to 3-bromophenol, providing a general guideline for expected outcomes.
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Basic Liquid-Liquid Extraction | >90% removal of acidic impurities | >95% recovery of neutral product | Dependent on the pKa of the phenol and the strength of the base. |
| Silica Gel Column Chromatography | >98% | 70-95% | Requires optimization of the eluent system for good separation.[1] |
| Steam Distillation | Variable | 79.6% recovery for 3-bromophenol[4] | Effective for volatile compounds; recovery can be influenced by hydrogen bonding.[4] |
| Vacuum Distillation | >95% | 80-84% for p-bromophenol[7] | Suitable for compounds with high boiling points or those that are thermally sensitive. |
| Crystallization | >99% (for solid products) | Dependent on solubility | The choice of solvent is critical for obtaining high purity and yield.[8] |
Methodological Workflows
Below are diagrams illustrating the logical steps for the removal of unreacted 3-bromophenol using extraction and column chromatography.
Caption: Workflow for removing 3-bromophenol via basic extraction.
Caption: Workflow for purification using column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Study of the steam distillation of phenolic compounds using ultraviolet spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 5. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 6. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioselectivity in Unsymmetrical Epoxide Opening Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in unsymmetrical epoxide opening reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My epoxide opening reaction is giving a mixture of regioisomers. How can I favor the attack at the less substituted carbon?
A1: To favor nucleophilic attack at the less substituted (more sterically accessible) carbon, you should employ basic or neutral reaction conditions with a strong nucleophile.[1][2][3] This reaction proceeds via an SN2-like mechanism where steric hindrance is the dominant factor.[2][4][5]
-
Troubleshooting Steps:
-
Choice of Nucleophile: Ensure you are using a strong, anionic nucleophile. Examples include Grignard reagents (RMgX), organolithium reagents (RLi), lithium aluminum hydride (LiAlH₄), hydroxides (HO⁻), and alkoxides (RO⁻).[2][3]
-
Reaction Conditions: Avoid any acidic catalysts. The reaction should be run under basic or neutral conditions.[2][3] The leaving group in this case is an alkoxide, which is poor, thus requiring a strong nucleophile to "push" the reaction forward.[4]
-
Solvent: Use a solvent that is compatible with your strong nucleophile and will not protonate it.[3]
-
Q2: I want to achieve nucleophilic attack at the more substituted carbon. What conditions should I use?
A2: To direct the nucleophile to the more substituted carbon, you should use acidic conditions, particularly with a weak nucleophile.[1][6][7] This reaction proceeds through a mechanism with significant SN1 character.[4]
-
Troubleshooting Steps:
-
Acid Catalyst: The presence of an acid is crucial. The acid protonates the epoxide oxygen, making it a better leaving group and activating the epoxide ring.[6][7] This allows for the use of weaker nucleophiles.
-
Carbocation Stability: The regioselectivity is governed by electronic effects. The transition state resembles a carbocation, and the positive charge is better stabilized on the more substituted carbon.[1][6] Therefore, the nucleophile will preferentially attack this position. The order of reactivity is generally tertiary > secondary > primary.[8]
-
Weak Nucleophile: Use a weak, neutral nucleophile such as water (H₂O), an alcohol (ROH), or a carboxylic acid (RCOOH).[1][3]
-
Q3: My reaction with a primary/secondary substituted epoxide is still not very regioselective, even under acidic conditions. Why is this happening?
A3: When an epoxide has primary and secondary carbons, the electronic stabilization difference between the two potential carbocation-like transition states is not as pronounced as with a tertiary carbon.[1] In such cases, a mixture of regioisomers can be obtained as the steric and electronic effects are more closely balanced.[1]
-
Troubleshooting Steps:
-
Lewis Acids: Consider using a Lewis acid catalyst instead of a Brønsted acid. Some Lewis acids can offer better control over regioselectivity.[9]
-
Catalyst Screening: Experiment with different Lewis acids (e.g., Sc(OTf)₃, Ti(O-i-Pr)₄) to find one that provides the desired regioselectivity for your specific substrate.[10]
-
Temperature Optimization: Lowering the reaction temperature may enhance the selectivity of the reaction.
-
Q4: I am using a strong nucleophile but still observe a lack of regioselectivity. What could be the issue?
A4: While strong nucleophiles generally favor attack at the less hindered site, other factors can influence the outcome.
-
Troubleshooting Steps:
-
Check for Acidity: Ensure there are no adventitious acidic impurities in your reagents or glassware that could be catalyzing the reaction via an acid-mediated pathway.
-
Nucleophile "Hardness"/"Softness": The hard and soft acid-base (HSAB) theory can play a role. The coordination of a hard acid with the epoxide oxygen can influence the "pull" on the C-O bonds, affecting the site of nucleophilic attack.[11]
-
Bulky Catalysts: In some cases, bulky catalysts can direct the nucleophile to the less sterically hindered side, even in situations where electronic factors might otherwise dominate.[12]
-
Quantitative Data on Regioselectivity
The following tables summarize the regioselectivity observed in unsymmetrical epoxide opening reactions under various conditions.
Table 1: Regioselectivity of Propylene Oxide Opening
| Nucleophile/Conditions | Attack at Less Substituted Carbon (%) | Attack at More Substituted Carbon (%) | Reference |
| Ethanol / 0.3% NaOH | ~82 | ~18 | [13] |
| Ethanol / 1.3% H₂SO₄ | ~44 | ~56 | [13] |
Table 2: Regioselectivity with Different Lewis Acid Catalysts for Epichlorohydrin Opening with Methanol
| Catalyst | Regioselectivity for Terminal Ether (%) | Reference |
| Sn-Beta | 97 | [9] |
| Zr-Beta | High (exact value not specified) | [9] |
| Hf-Beta | High (exact value not specified) | [9] |
| Al-Beta | Lower than Sn-Beta | [9] |
Experimental Protocols
Protocol 1: Base-Catalyzed Opening of an Unsymmetrical Epoxide (Attack at the Less Substituted Carbon)
This protocol is a general guideline for the reaction of an unsymmetrical epoxide with a strong nucleophile, such as an amine, under solvent-free, mild acid-mediated conditions which can also be considered base-catalyzed in the context of the amine acting as the nucleophile.[14]
-
Reagents and Setup:
-
To a clean, dry round-bottom flask, add the unsymmetrical epoxide (1.0 mmol).
-
Add the amine nucleophile (1.2 mmol).
-
Add acetic acid (1.0 mmol) dropwise while stirring at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Protocol 2: Acid-Catalyzed Opening of an Unsymmetrical Epoxide (Attack at the More Substituted Carbon)
This protocol provides a general method for the acid-catalyzed ring-opening of an epoxide with an alcohol as the nucleophile.
-
Reagents and Setup:
-
Dissolve the unsymmetrical epoxide (1.0 mmol) in the alcohol solvent (e.g., methanol, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by adding a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product via column chromatography to separate the regioisomers.
-
Visualizations
Caption: Troubleshooting workflow for managing regioselectivity.
Caption: Mechanistic pathways for epoxide ring opening.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to predict the regioselectivity of epoxide ring opening. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-(3-Bromophenoxymethyl)oxirane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of 2-(3-Bromophenoxymethyl)oxirane, a potentially valuable building block in medicinal chemistry. We will delve into the powerful insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and compare its performance with alternative methods such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
The Gold Standard: 1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted 1H NMR Data for this compound
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using a validated prediction algorithm. It is crucial to note that while predictions are highly useful, experimental verification is always recommended.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (Hz) |
| H-2' (oxirane CH) | 3.25 | ddt | 1H | J = 5.8, 4.2, 2.8 |
| H-3'a (oxirane CH2) | 2.80 | dd | 1H | J = 5.8, 4.9 |
| H-3'b (oxirane CH2) | 2.95 | dd | 1H | J = 5.8, 2.8 |
| H-1' (CH2O) | 4.05 | dd | 1H | J = 11.2, 5.8 |
| H-1' (CH2O) | 4.25 | dd | 1H | J = 11.2, 3.2 |
| H-2 (Ar-H) | 7.15 | t | 1H | J = 2.1 |
| H-4 (Ar-H) | 7.05 | ddd | 1H | J = 7.9, 2.1, 1.0 |
| H-5 (Ar-H) | 7.20 | t | 1H | J = 7.9 |
| H-6 (Ar-H) | 7.30 | ddd | 1H | J = 7.9, 2.1, 1.0 |
Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-3' (oxirane CH2) | 44.5 |
| C-2' (oxirane CH) | 50.1 |
| C-1' (CH2O) | 69.0 |
| C-4 | 113.8 |
| C-2 | 118.5 |
| C-6 | 121.7 |
| C-3 (C-Br) | 122.8 |
| C-5 | 130.6 |
| C-1 (C-O) | 158.4 |
Alternative and Complementary Characterization Techniques
While NMR is unparalleled for detailed structural mapping, other spectroscopic methods provide valuable and often complementary information.
Mass Spectrometry (MS): This technique provides the molecular weight of a compound with high accuracy, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer clues about the molecule's substructures. For this compound, MS would confirm the molecular formula C9H9BrO2 and likely show fragments corresponding to the bromophenoxy and oxirane moieties.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrations.[3][4] For the target compound, IR would reveal the presence of the C-O-C ether linkage, the aromatic C=C bonds, and the C-H bonds of the aromatic ring and the oxirane. The C-Br stretching frequency might also be observable.
Performance Comparison of Characterization Techniques
| Parameter | 1H & 13C NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and electronic environment of nuclei.[1][2] | Precise molecular weight and elemental composition; fragmentation patterns suggest substructures. | Presence of functional groups.[3][4] |
| Sample Requirement | 1-10 mg, soluble in a deuterated solvent. | Micrograms to nanograms. | Milligrams (can be neat or in solution). |
| Analysis Time | Minutes to hours, depending on the complexity and desired resolution. | Minutes. | Minutes. |
| Destructive/Non-destructive | Non-destructive.[4] | Destructive (in most common configurations). | Non-destructive. |
| Strengths | Unambiguous structure elucidation; provides detailed 3D structural information. | High sensitivity; accurate mass determination. | Fast and simple; good for identifying key functional groups. |
| Weaknesses | Lower sensitivity compared to MS; requires soluble samples. | Does not provide detailed connectivity or stereochemistry. | Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum and determine the chemical shifts relative to the internal standard.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound is vaporized and separated from any impurities on the GC column.
-
Ionization and Analysis: The eluted compound enters the mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Record the IR spectrum. The instrument passes an infrared beam through the ATR crystal, which is in contact with the sample. The detector measures the absorption of specific frequencies of infrared radiation by the sample.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Structural Characterization
Figure 1. A logical workflow for the comprehensive characterization of this compound.
References
A Comparative Analysis of the Biological Activities of Bromophenol and Chlorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of bromophenol and chlorophenol derivatives, focusing on their enzyme inhibition, antioxidant, anticancer, and antibacterial properties. The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.
Executive Summary
Bromophenol and chlorophenol derivatives, halogenated phenolic compounds, have garnered significant interest in the scientific community for their diverse biological activities. While both classes of compounds exhibit potential as therapeutic agents, their efficacy and mechanisms of action can vary significantly. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the nuances of their biological performance and to inform future drug discovery and development efforts.
Enzyme Inhibition
A significant area of research for both bromophenol and chlorophenol derivatives has been their ability to inhibit various enzymes implicated in disease.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary target for the treatment of Alzheimer's disease.
| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference |
| Bromophenol | Novel Bromophenol Derivatives (20-24) | Acetylcholinesterase (AChE) | IC50 values reported | [1] |
| Bromophenol | Novel Bromophenol Derivatives (13-21) | Acetylcholinesterase (AChE) | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [2] |
| Chlorophenol | 2-chlorophenol (50µM) | Acetylcholinesterase (AChE) | 9.2 ± 0.7 % inhibition | [3] |
| Chlorophenol | 3-chlorophenol (50µM) | Acetylcholinesterase (AChE) | 7.0 ± 0.5 % inhibition | [3] |
| Chlorophenol | 4-chlorophenol (50µM) | Acetylcholinesterase (AChE) | 7.3 ± 0.5 % inhibition | [3] |
| Chlorophenol | 2,3-dichlorophenol (50µM) | Acetylcholinesterase (AChE) | 11.3 ± 0.4 % inhibition | [3] |
| Chlorophenol | 2,4-dichlorophenol (50µM) | Acetylcholinesterase (AChE) | 9.3 ± 0.2 % inhibition | [3] |
Key Findings: Bromophenol derivatives have demonstrated potent, nanomolar-range inhibition of acetylcholinesterase, suggesting a higher potential for development as Alzheimer's disease therapeutics compared to the relatively weak inhibition observed with the tested chlorophenol derivatives.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition is relevant for treating conditions like glaucoma and certain types of cancer.
| Compound Class | Derivative | Target Enzyme | IC50 / Ki | Reference |
| Bromophenol | Novel Bromophenol Derivatives (13-21) | hCA I | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [2] |
| Bromophenol | Novel Bromophenol Derivatives (13-21) | hCA II | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [2] |
| Chlorophenol | 3-amino-4-chlorophenol | VchCAα | Ki: 0.7–1.2 µM | [4] |
| Chlorophenol | 3-amino-4-chlorophenol | NgCAα | Ki: 0.6–1.7 µM | [4] |
Key Findings: Both bromophenol and chlorophenol derivatives show potent inhibition of carbonic anhydrases. The bromophenol derivatives exhibited nanomolar inhibition against human isoforms I and II, while the tested chlorophenol derivative showed micromolar inhibition against bacterial carbonic anhydrases.
Antioxidant Activity
The ability of a compound to neutralize free radicals is a crucial aspect of its potential therapeutic value, particularly in diseases associated with oxidative stress.
| Compound Class | Derivative | Assay | IC50 / Activity | Reference |
| Bromophenol | Novel Bromophenol Derivatives (20-24) | DPPH, ABTS | Considerable antioxidant and antiradical effects | [1] |
| Chlorophenol | 2,4-dichlorophenol | - | Decreased reduced glutathione levels, altered antioxidant enzyme activities | [5] |
| Chlorophenol | Pentachlorophenol | - | Impairs antioxidant system, induces ROS | [6][7] |
Key Findings: Bromophenol derivatives have been reported to possess considerable antioxidant and radical scavenging activities. In contrast, the available data on chlorophenol derivatives, such as 2,4-dichlorophenol and pentachlorophenol, suggest that they can induce oxidative stress and impair the endogenous antioxidant defense systems.
Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery. Both bromophenol and chlorophenol derivatives have been investigated for their cytotoxic effects on cancer cells.
| Compound Class | Derivative | Cell Line | IC50 / Activity | Reference |
| Bromophenol | Novel Bromophenol Hybrids | A549, Bel7402, HepG2, HCT116, Caco2 | Significant inhibitory activity | [8] |
| Bromophenol | Compound 17a | A549 | Induces G0/G1 cell cycle arrest and apoptosis | [8] |
| Chlorophenol | 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | Significant anticancer activity at 10 µM | [9] |
Key Findings: Both classes of compounds have shown promising anticancer activity. Certain bromophenol hybrids exhibit broad-spectrum inhibitory activity against a panel of cancer cell lines, inducing cell cycle arrest and apoptosis. Similarly, specific chlorophenol derivatives have demonstrated significant anticancer effects. The anticancer mechanism for some bromophenols has been linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).
Antibacterial Activity
With the rise of antibiotic resistance, the discovery of new antibacterial agents is of paramount importance.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromophenol | 3-bromo-2,6-dihydroxyacetophenone (2) | Staphylococcus aureus | Good anti-S. aureus activity | [10] |
| Bromophenol | 3-bromo-2,6-dihydroxyacetophenone (2) | MRSA | Good activity against MRSA | [10] |
| Chlorophenol | 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) | MRSA | 32 | [11] |
| Chlorophenol | Parachlorophenol | Staphylococcus aureus | - | [12] |
| Chlorophenol | 2,4-Dichlorophenol | Pseudomonas aeruginosa | Increased antibiotic resistance | [13] |
| Chlorophenol | 2,4,6-Trichlorophenol | Pseudomonas aeruginosa | Increased antibiotic resistance | [13] |
Key Findings: Bromophenol derivatives have shown good antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Certain chlorophenol derivatives, like chlorothymol, also exhibit potent anti-MRSA activity. However, it is noteworthy that some chlorophenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol, have been shown to increase antibiotic resistance in Pseudomonas aeruginosa.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of acetylcholinesterase.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (bromophenol/chlorophenol derivatives)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Shake the plate for 1 minute and then add 20 µL of 5% SDS to stop the reaction.
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
A control well containing all reagents except the test compound is used as a reference.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (bromophenol/chlorophenol derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the supernatant and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
ROS-Mediated Apoptotic Pathway
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of pentachlorophenol impairs antioxidant system, inhibits enzymes of brush border membrane, causes DNA damage and histological changes in rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pentachlorophenol-induced oxidative DNA damage in mouse liver and protective effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorinated phenol-induced physiological antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods to Williamson ether synthesis for oxirane precursors
A Comprehensive Guide to Alternative Methods for Oxirane Precursor Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of oxiranes (epoxides) is a critical step in the construction of complex molecular architectures. While the Williamson ether synthesis is a foundational method for ether formation, its direct application for creating strained three-membered oxirane rings is often impractical. This guide provides a detailed comparison of modern, more effective alternatives, complete with experimental data and protocols to inform your synthetic strategy.
Epoxidation of Alkenes with Peroxy Acids
This is a direct and widely used method for converting alkenes into epoxides. The reaction involves a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene's double bond. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and reliable reagent for this transformation.[1][2][3][4]
Mechanism Overview: The reaction proceeds through a non-polar, concerted "butterfly" transition state, resulting in syn-addition of the oxygen atom to the alkene face.[1][3] The stereochemistry of the starting alkene is retained in the epoxide product.[1]
Advantages:
-
Broad Substrate Scope: Effective for a wide variety of electron-rich and unfunctionalized alkenes.
-
Stereospecificity: The configuration of the starting alkene is preserved in the product.[1]
-
Operational Simplicity: Reactions are often straightforward to set up and work up.
Disadvantages:
-
Lack of Enantioselectivity: Achiral peroxy acids produce racemic mixtures from prochiral alkenes.
-
Side Reactions: Peroxy acids can react with other sensitive functional groups, such as ketones in the Baeyer-Villiger oxidation.
Experimental Data
| Substrate | Reagent | Conditions | Yield | Reference |
| Styrene | m-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst) | Dichloromethane, Room Temp. | >99% | [5] |
| Cyclohexene | m-CPBA | Dichloromethane | ~75% | [3] |
| trans-Stilbene | m-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst) | Dichloromethane, Room Temp. | >99% | [5] |
| 1-Octene | m-CPBA, PNO (additive), Co@Fe3O4/SiO2 (catalyst) | Dichloromethane, Room Temp. | 91% | [5] |
General Experimental Protocol: Epoxidation of Cyclohexene with m-CPBA
-
Dissolve cyclohexene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid m-CPBA (typically ~77% purity, 1.1 eq) portion-wise to the stirred solution over 5-10 minutes, monitoring the internal temperature.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide. Purification can be achieved via flash chromatography if necessary.
Intramolecular Cyclization of Halohydrins
This two-step approach begins with the formation of a halohydrin from an alkene, followed by an intramolecular SN2 reaction promoted by a base to form the epoxide.[6][7] This method is effectively an intramolecular Williamson ether synthesis.
Mechanism Overview:
-
Halohydrin Formation: The alkene reacts with a halogen (e.g., Br₂) in the presence of water. This proceeds via a cyclic halonium ion intermediate, which is then opened by water in an anti-addition, yielding the halohydrin.[8]
-
Epoxidation: A base (e.g., NaOH, NaH) deprotonates the hydroxyl group, forming an alkoxide. The alkoxide then acts as an intramolecular nucleophile, displacing the adjacent halide via a backside SN2 attack to close the three-membered ring.[6][7][9]
Advantages:
-
High Stereocontrol: The anti-addition during halohydrin formation and the inversion of configuration from the SN2 cyclization provide excellent stereochemical control.
-
Readily Available Reagents: The reagents (halogens, water, simple bases) are common and inexpensive.
Disadvantages:
-
Two-Step Process: Requires two separate synthetic operations.
-
Regioselectivity: In unsymmetrical alkenes, the Markovnikov rule generally dictates that the hydroxyl group adds to the more substituted carbon.[8]
Experimental Data
| Alkene Substrate | Halogenation Conditions | Cyclization Base | Overall Yield | Reference |
| Cyclohexene | Br₂, H₂O | NaOH | High (often >80%) | [9] |
| Propene | Cl₂, H₂O | Ca(OH)₂ | High (Industrial Process) | General Knowledge |
| Styrene | NBS, H₂O/DMSO | K₂CO₃ | Good | General Knowledge |
General Experimental Protocol: Synthesis of Cyclohexene Oxide from Cyclohexene
Step A: Formation of trans-2-Bromocyclohexanol
-
To a stirred solution of cyclohexene (1.0 eq) in a mixture of DMSO and water, add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the mixture until TLC analysis indicates complete consumption of the alkene.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude bromohydrin, which is often used without further purification.
Step B: Epoxidation
-
Dissolve the crude trans-2-bromocyclohexanol in a suitable solvent like THF or diethyl ether.
-
Add an aqueous solution of sodium hydroxide (NaOH) (1.2 eq) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with the same solvent. Combine the organic layers, dry over a drying agent, and remove the solvent under reduced pressure to afford the epoxide.
Johnson-Corey-Chaykovsky Reaction
Mechanism Overview: The reaction begins with the nucleophilic addition of the sulfur ylide to the carbonyl carbon.[10][11] This forms a betaine intermediate which then undergoes an intramolecular SN2 reaction, with the negatively charged oxygen atom displacing the neutral dialkyl sulfide or DMSO leaving group to form the epoxide.[10]
Advantages:
-
Direct Conversion from Carbonyls: Avoids the need for a separate olefination step.
-
Methylene Transfer: Excellent for installing a simple epoxide (methylene transfer) from an aldehyde or ketone.[10]
-
Mild Conditions: Often proceeds under benign conditions, making it environmentally friendly.[12]
Disadvantages:
-
Stoichiometric Ylide: Requires stoichiometric amounts of the sulfur ylide, which must be pre-formed or generated in situ.
-
Base-Sensitive Substrates: The use of strong bases (e.g., NaH, BuLi) to generate the ylide can be incompatible with base-sensitive functional groups.
Experimental Data
| Carbonyl Substrate | Ylide Precursor | Base / Solvent | Yield | Reference |
| Allyl Cyclohexanone | Trimethylsulfonium iodide | KtBuO / DMSO | 88% | [13] |
| Aldehyde Intermediate | Me₃SI | NaH / DMSO/THF | 92% | [14] |
| Sulfonium Ion Intermediate | NaH | THF | 75% | [14] |
| Aldehyde Intermediate | t-BuLi | THF | 14.6% | [14] |
General Experimental Protocol: Epoxidation of Allyl Cyclohexanone[13]
-
Add trimethylsulfonium iodide (1.65 eq) to dry DMSO (25 mL) in a flask and stir until the salt is completely dissolved.
-
Add the allyl cyclohexanone (1.0 eq, 7.15 mmol).
-
Separately, prepare a solution of potassium tert-butoxide (1.65 eq) in DMSO (17 mL).
-
Add the potassium tert-butoxide solution to the reaction mixture.
-
Stir the resulting solution at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC), add water and extract the mixture with diethyl ether.
-
Wash the combined organic phases with water, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the desired epoxide (88% yield).[13]
Asymmetric Epoxidation Methods
For the synthesis of chiral drug precursors, enantioselective methods are paramount. Several powerful catalytic asymmetric epoxidations have been developed.
Sharpless-Katsuki Asymmetric Epoxidation
This Nobel Prize-winning reaction enables the highly enantioselective epoxidation of primary and secondary allylic alcohols.[15]
-
System: Uses a catalytic amount of titanium tetra(isopropoxide) (Ti(OiPr)₄), a chiral ligand (diethyl or diisopropyl tartrate, DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[15][16]
-
Key Feature: The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates the facial selectivity of the epoxidation, making the stereochemical outcome highly predictable.[17]
-
Performance: Enantiomeric excesses (ee) are typically greater than 90%, with yields ranging from 50% to over 99%.
Jacobsen-Katsuki Asymmetric Epoxidation
This method is complementary to the Sharpless epoxidation, as it is highly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes.[18][19][20]
-
System: Employs a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (bleach).[18][19][20]
-
Key Feature: Particularly effective for cis-disubstituted and conjugated alkenes, often providing ee values above 90%.[20] Trans-alkenes are generally poor substrates.[20]
-
Scope: The substrate scope is broad, including aryl, alkenyl, and alkynyl substituted cis-olefins.[19]
Shi Asymmetric Epoxidation
This reaction is a prominent example of organocatalysis, using a non-metal, fructose-derived ketone as the catalyst.[21]
-
System: Uses the chiral Shi catalyst (a fructose-derived ketone) with Oxone (potassium peroxymonosulfate) as the primary oxidant.[21][22]
-
Key Feature: The active oxidizing species is a chiral dioxirane generated in situ.[21] The reaction is effective for trans-disubstituted and trisubstituted alkenes, with enantiomeric excess often exceeding 80-90%.[21]
-
Conditions: The reaction is sensitive to pH, with optimal performance typically around pH 10.5 to suppress the Baeyer-Villiger side reaction.[23]
Comparison of Asymmetric Methods
| Method | Substrate Class | Catalyst | Oxidant | Typical ee |
| Sharpless | Allylic Alcohols | Ti(OiPr)₄ / Chiral Tartrate | TBHP | >90% |
| Jacobsen | cis-Alkenes (unfunctionalized) | Chiral Mn(III)-salen complex | NaOCl | >90%[20] |
| Shi | trans- & Tri-substituted Alkenes | Fructose-derived Ketone | Oxone | >90% |
Experimental Protocol: Shi Asymmetric Epoxidation[24]
-
To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the Shi ketone (e.g., 0.2-0.3 eq), sodium tetraborate solution, EDTA solution, and tetrabutylammonium hydrogensulfate.
-
Cool the reaction mixture to 0 °C.
-
Simultaneously add, dropwise via two separate addition funnels, an aqueous solution of Oxone (2.0 eq) and an aqueous solution of potassium carbonate (K₂CO₃) over 1 hour to maintain a pH of ~10.5.
-
Stir the mixture at 0 °C for an additional hour after the addition is complete.
-
Warm the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the chiral epoxide.
Visual Summaries of Key Methodologies
Caption: Workflow for alkene epoxidation using a peroxy acid.
Caption: Two-step synthesis of epoxides via halohydrin formation.
Caption: Mechanism of the Johnson-Corey-Chaykovsky reaction.
Conclusion
The synthesis of oxiranes is a well-developed field with a diverse toolkit available to the modern chemist. While the direct epoxidation of alkenes with peroxy acids remains a workhorse for many applications, methods like the Johnson-Corey-Chaykovsky reaction offer a valuable alternative route starting from carbonyl compounds. For the demanding applications in pharmaceutical and fine chemical synthesis, the catalytic asymmetric methods developed by Sharpless, Jacobsen, and Shi provide unparalleled control over stereochemistry, enabling the efficient production of enantiopure oxirane precursors. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and the overall synthetic strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leah4sci.com [leah4sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Ch16: HO-C-C-X => epoxide [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 15. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 18. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 19. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 20. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 21. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 22. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 23. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Study of Base Catalysts for the Synthesis of 2-(3-Bromophenoxymethyl)oxirane
A comprehensive analysis of common base catalysts for the efficient synthesis of 2-(3-Bromophenoxymethyl)oxirane, a key intermediate in pharmaceutical development, reveals significant differences in reaction efficiency and conditions. This guide provides a comparative overview of experimental data for sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K2CO3) in this critical reaction.
The synthesis of this compound is typically achieved through a Williamson ether synthesis, where 3-bromophenol is reacted with an epihalohydrin, such as epichlorohydrin, in the presence of a base. The base plays a crucial role in deprotonating the phenol, facilitating the nucleophilic attack on the epihalohydrin, and promoting the subsequent intramolecular cyclization to form the desired oxirane ring. The choice of base catalyst significantly impacts reaction yield, duration, and overall process efficiency. This guide presents a comparative analysis of common inorganic bases used for this transformation, supported by experimental data derived from analogous syntheses of aryl glycidyl ethers.
Performance Comparison of Base Catalysts
The selection of a base catalyst is a critical parameter in the synthesis of this compound. The following table summarizes the performance of sodium hydroxide, potassium hydroxide, and potassium carbonate based on typical reaction conditions and outcomes observed in the synthesis of analogous aryl glycidyl ethers.
| Catalyst | Typical Molar Ratio (Base:Phenol) | Phase-Transfer Catalyst (PTC) | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| NaOH | 1.1 - 1.5 | Often recommended (e.g., TBAB) | Water/Organic or Organic | 25 - 60 | 4 - 12 | 75 - 90 |
| KOH | 1.1 - 1.5 | Often recommended (e.g., TBAB) | Water/Organic or Organic | 25 - 60 | 2 - 8 | 80 - 95 |
| K2CO3 | 1.5 - 3.0 | Optional, but can improve rate | Polar Aprotic (e.g., DMF, Acetone) | 60 - 100 | 12 - 24 | 70 - 85 |
Note: The data presented is a synthesis of information from various sources on the preparation of similar aryl glycidyl ethers and may not represent optimized conditions for this compound specifically.
Key Observations:
-
Potassium Hydroxide (KOH) generally offers the best combination of high yield and shorter reaction times. Its higher reactivity compared to NaOH can be attributed to the greater solubility of potassium salts and the higher basicity of the hydroxide ion in some organic solvents.
-
Sodium Hydroxide (NaOH) is a cost-effective and widely used base that provides good to excellent yields. The use of a phase-transfer catalyst is often crucial for achieving high efficiency, especially in biphasic solvent systems.
-
Potassium Carbonate (K2CO3) is a milder base, which can be advantageous when dealing with sensitive functional groups. However, it typically requires higher temperatures and longer reaction times to achieve comparable yields to the stronger hydroxide bases.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound using each of the compared base catalysts. These protocols are based on established methods for the synthesis of aryl glycidyl ethers.
Protocol 1: Synthesis using Sodium Hydroxide (NaOH) with Phase-Transfer Catalysis
Materials:
-
3-Bromophenol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
To a stirred solution of 3-bromophenol (1 equivalent) and tetrabutylammonium bromide (0.02 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (1.2 equivalents).
-
Heat the mixture to 50°C.
-
Add epichlorohydrin (1.5 equivalents) dropwise over 30 minutes, maintaining the temperature at 50-60°C.
-
Continue stirring at 60°C for 6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis using Potassium Hydroxide (KOH) with Phase-Transfer Catalysis
Materials:
-
3-Bromophenol
-
Epichlorohydrin
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane
Procedure:
-
Dissolve 3-bromophenol (1 equivalent) and tetrabutylammonium bromide (0.02 equivalents) in dichloromethane.
-
Add powdered potassium hydroxide (1.3 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add epichlorohydrin (1.5 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts and wash the filter cake with dichloromethane.
-
Combine the filtrates and wash with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by vacuum distillation.
Protocol 3: Synthesis using Potassium Carbonate (K2CO3)
Materials:
-
3-Bromophenol
-
Epichlorohydrin
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 3-bromophenol (1 equivalent), anhydrous potassium carbonate (2.0 equivalents), and DMF in a round-bottom flask.
-
Heat the mixture to 80°C with stirring.
-
Add epichlorohydrin (1.5 equivalents) dropwise.
-
Maintain the reaction at 80°C for 18 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthesis Pathway
The synthesis of this compound proceeds through a two-step mechanism: a Williamson ether synthesis to form an intermediate chlorohydrin, followed by an intramolecular cyclization to yield the final epoxide product.
A Comparative Guide to the Kinetic Analysis of 2-(3-Bromophenoxymethyl)oxirane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the ring-opening reaction of 2-(3-bromophenoxymethyl)oxirane with various nucleophiles. The objective is to offer a comprehensive resource for understanding the reactivity of this epoxide, which is a valuable intermediate in the synthesis of various biologically active compounds. This document presents experimental data, detailed protocols for kinetic analysis, and visual representations of reaction pathways and workflows to aid in experimental design and interpretation.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its reactivity is primarily governed by the strained oxirane ring, which readily undergoes nucleophilic attack. The rate and regioselectivity of this ring-opening reaction are highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of catalysts. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes, controlling product distribution, and designing novel molecules with desired properties.
This guide compares the reaction kinetics of this compound with a selection of representative amine nucleophiles. Due to the limited availability of specific experimental kinetic data for this compound in publicly accessible literature, this guide incorporates theoretical kinetic data for the closely related 2-(phenoxymethyl)oxirane to provide a valuable point of comparison and highlight the electronic effects of the bromo substituent.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the reaction of this compound and the reference compound 2-(Phenoxymethyl)oxirane with different amine nucleophiles. The data for 2-(phenoxymethyl)oxirane is based on computational studies and is included to illustrate the relative reactivity.[1]
Table 1: Kinetic Parameters for the Ring-Opening of Phenyl-Substituted Oxiranes with Amines
| Epoxide | Nucleophile | Rate Constant (k) [L·mol⁻¹·s⁻¹] | Activation Energy (Ea) [kJ/mol] | Temperature (°C) | Method |
| This compound | Aniline | Data not available | Data not available | - | - |
| This compound | Morpholine | Data not available | Data not available | - | - |
| This compound | Piperidine | Data not available | Data not available | - | - |
| 2-(Phenoxymethyl)oxirane | (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine | Not reported | 66.6 - 91.5 (in solution) | Not specified | Computational (M062X/6-31G(d))[1] |
Note: The activation energy for the reaction of 2-(phenoxymethyl)oxirane was calculated for the reaction in the presence of a solvent, which significantly lowers the energy barrier compared to the gas phase (127.6 - 139.0 kJ/mol).[1] The range provided reflects different potential reaction pathways.
The presence of the electron-withdrawing bromine atom at the meta-position of the phenoxy group in this compound is expected to influence the reaction kinetics compared to the unsubstituted 2-(phenoxymethyl)oxirane. This substituent can affect the electron density of the oxirane ring and the stability of the transition state, thereby altering the activation energy and reaction rate. Further experimental studies are required to quantify these effects.
Experimental Protocols
The following are detailed methodologies for conducting a kinetic analysis of the reaction between this compound and amine nucleophiles. These protocols are based on established techniques for monitoring epoxide-amine reactions.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction progress by observing the change in concentration of reactants and products over time.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS, or a stable compound with a known concentration that does not react with the components)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the amine nucleophile of known concentration in the same deuterated solvent.
-
Add a known amount of the internal standard to one of the stock solutions.
-
-
Reaction Initiation:
-
In an NMR tube, combine a precise volume of the this compound stock solution with a precise volume of the amine nucleophile stock solution at a controlled temperature.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.
-
Ensure consistent acquisition parameters (e.g., pulse sequence, relaxation delay, number of scans) for all spectra.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting material (e.g., one of the oxirane protons) and a characteristic proton of the product (e.g., the proton on the carbon bearing the newly formed hydroxyl group).
-
Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the rate constant (k) by fitting the data to the appropriate rate law (e.g., second-order for a bimolecular reaction).
-
Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring reactions by separating and quantifying the reactants and products at different time points.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent for the reaction (e.g., acetonitrile, THF)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile/water mixture)
-
Quenching agent (e.g., a dilute acid to stop the reaction)
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup:
-
In a thermostated reaction vessel, dissolve known concentrations of this compound and the amine nucleophile in the chosen solvent.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent.
-
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Separate the components using a suitable mobile phase and column.
-
Detect the components using the UV-Vis detector at a wavelength where both the reactant and product absorb.
-
-
Data Analysis:
-
Generate a calibration curve for both the reactant and the product using standard solutions of known concentrations.
-
Determine the concentration of the reactant and product in each sample from the peak areas and the calibration curves.
-
Plot the concentration of the reactant or product as a function of time.
-
Calculate the rate constant (k) by fitting the data to the appropriate rate law.
-
Visualizations
Reaction Pathway
The reaction of this compound with an amine nucleophile proceeds via a nucleophilic substitution (S_N2) mechanism. The amine attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the three-membered ring and the formation of a β-amino alcohol.
Caption: S_N2 reaction pathway for the aminolysis of this compound.
Experimental Workflow for Kinetic Analysis
The general workflow for determining the kinetic parameters of the reaction is outlined below. This process involves careful experimental execution and data analysis.
Caption: General workflow for the kinetic analysis of epoxide-amine reactions.
Logical Relationship of Factors Affecting Reaction Rate
Several factors can influence the rate of the ring-opening reaction. Understanding these relationships is key to controlling the reaction outcome.
Caption: Key factors influencing the rate of epoxide ring-opening reactions.
Conclusion
This guide provides a foundational understanding of the kinetic analysis of this compound reactions. While specific experimental kinetic data for this compound remains to be fully elucidated in the literature, the provided protocols and comparative data for a similar compound offer a strong starting point for researchers. The methodologies and visualizations presented herein are intended to facilitate the design and execution of kinetic studies, ultimately contributing to the efficient and controlled synthesis of novel molecules derived from this versatile epoxide. Further experimental investigation is encouraged to build a comprehensive kinetic database for the reactions of this compound with a wider range of nucleophiles.
References
A Comparative Analysis of SN1 and SN2 Mechanisms in the Acid-Catalyzed Ring-Opening of Substituted Oxiranes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Reaction Pathways, Regioselectivity, and Stereoselectivity Supported by Experimental Data.
The acid-catalyzed ring-opening of oxiranes, or epoxides, is a fundamental and versatile transformation in organic synthesis, crucial for the construction of 1,2-difunctionalized compounds often found in pharmaceutical agents and other complex molecules. The reaction proceeds through a nuanced interplay of SN1 and SN2 mechanistic pathways, the predominance of which is dictated by the substitution pattern of the oxirane and the reaction conditions. This guide provides a comprehensive comparison of these mechanisms, supported by experimental data, to elucidate the factors governing product distribution and stereochemical outcomes.
The Mechanistic Dichotomy: A Hybrid Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate with a good leaving group (a hydroxyl group). This initial activation is followed by the nucleophilic attack. The precise nature of this nucleophilic attack is the crux of the SN1 versus SN2 debate in this context. Rather than a purely discrete SN1 or SN2 pathway, the acid-catalyzed ring-opening of most substituted oxiranes is best described as a mechanistic continuum or a hybrid of the two.[1][2]
The transition state of the reaction possesses significant carbocationic character at the more substituted carbon atom, a hallmark of an SN1 pathway. This explains the observed regioselectivity where the nucleophile preferentially attacks the more substituted carbon.[2] However, the reaction also exhibits key features of an SN2 reaction, namely the stereospecific inversion of configuration at the site of attack, indicating a backside nucleophilic displacement.
Regioselectivity: The Influence of Carbocation Stability
The regiochemical outcome of the acid-catalyzed ring-opening is primarily governed by electronic effects, a characteristic feature of SN1 reactions. The protonated epoxide does not form a full carbocation intermediate. Instead, the positive charge is delocalized across the oxirane ring, with a greater partial positive charge residing on the carbon atom that can better stabilize it. Consequently, the order of reactivity for nucleophilic attack is: tertiary carbon > secondary carbon > primary carbon.[2]
This preference is clearly illustrated in the reaction of 2,2-dimethyloxirane with methanol in the presence of an acid catalyst, which exclusively yields 2-methoxy-2-methyl-1-propanol. The nucleophile (methanol) attacks the tertiary carbon, which can better stabilize the developing positive charge in the transition state.[1]
Stereochemistry: The Signature of an SN2-like Attack
Despite the SN1-like regioselectivity, the stereochemical course of the reaction follows a distinct SN2 pattern. The nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond of the epoxide. This backside attack results in a Walden inversion of the stereochemistry at the center of attack. This stereospecificity is a critical consideration in asymmetric synthesis, where the precise spatial arrangement of functional groups is paramount.
Experimental Data: A Quantitative Comparison
The following table summarizes experimental data from various studies on the acid-catalyzed ring-opening of substituted oxiranes, highlighting the product distribution under different conditions.
| Oxirane Substrate | Acid Catalyst | Nucleophile/Solvent | Major Product(s) | Product Ratio (Major:Minor) | Reference |
| 2,2-Dimethyloxirane | H⁺ | Methanol | 2-Methoxy-2-methyl-1-propanol | >99:1 | [1] |
| 1,2-Epoxybutane | Sn-Beta (Lewis Acid) | Methanol | 1-Methoxy-2-butanol | 54:46 (Terminal:Internal Ether) | [3] |
| Epichlorohydrin | Sn-Beta (Lewis Acid) | Methanol | 1-Chloro-3-methoxy-2-propanol | 97:3 (Terminal:Internal Ether) | [3] |
| Cyclohexene Oxide | Bi(III) ellagate-based MOF | Methanol | trans-2-Methoxycyclohexanol | 99.8% conversion | [4] |
| cis-2,3-Epoxyhexane-1-ol | W(OEt)₆ | Aniline/MeCN | 3-Anilino-hexane-1,2-diol | 93:7 (C3:C2 attack) | [5] |
Key Experimental Protocols
General Procedure for Acid-Catalyzed Methanolysis of a Substituted Oxirane
Materials:
-
Substituted oxirane (e.g., styrene oxide, 2,2-dimethyloxirane)
-
Anhydrous methanol (reagent grade)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous sodium bicarbonate or saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
The substituted oxirane (1.0 eq) is dissolved in anhydrous methanol (typically 0.1-0.5 M concentration).
-
The solution is cooled in an ice bath to 0 °C.
-
A catalytic amount of the acid catalyst (e.g., 1-5 mol%) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C or allowed to warm to room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, the mixture is neutralized by the addition of anhydrous sodium bicarbonate or quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed under reduced pressure.
-
If an aqueous quench was used, the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation to afford the pure ring-opened product(s).
Characterization: The structure and purity of the products are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemical and stereochemical outcomes are determined by detailed analysis of the spectroscopic data, and in some cases, by comparison with authentic samples or through derivatization.
Visualizing the Mechanistic Pathways
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and logical relationships in the acid-catalyzed ring-opening of oxiranes.
Caption: The dual nature of the acid-catalyzed oxirane ring-opening mechanism.
References
Safety Operating Guide
Proper Disposal of 2-(3-Bromophenoxymethyl)oxirane: A Safety and Logistical Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 2-(3-Bromophenoxymethyl)oxirane, it is imperative to consult the available safety information for structurally related compounds. Uncured epoxy resins are often classified as hazardous materials. The epoxide functional group is reactive and can lead to sensitization or irritation upon contact with skin or eyes. The presence of a bromine atom on the aromatic ring suggests that the compound may be persistent and could form hazardous byproducts upon incomplete combustion.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
Disposal Plan: Step-by-Step Procedures
The disposal of this compound should be managed as hazardous waste. It is crucial to adhere to all local, state, and federal regulations.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly non-hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
-
Waste Characterization and Labeling:
-
The waste should be characterized as a halogenated organic compound.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the waste, including its chemical nature and any potential hazards.
-
Quantitative Data on Related Hazardous Waste
While specific quantitative data for this compound is not available, the following table provides relevant information on hazardous waste codes that may apply to this class of chemical. Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are often categorized under the "F" or "U" lists.
| Waste Code Category | Potential RCRA Waste Codes | Description of Waste | Treatment Standards (Typical) |
| Halogenated Solvents | F001, F002 | Spent solvents containing halogenated compounds. | Incineration or other thermal destruction. |
| Discarded Commercial Chemical Products | U-List (e.g., U030 for monobrominated diphenyl ether) | Unused or off-specification chemicals.[1] | Varies based on the specific compound; often involves incineration. |
| General Hazardous Characteristics | D001 (Ignitability), D002 (Corrosivity) | While not confirmed for this specific compound, related epoxy resins can exhibit these characteristics.[2] | Neutralization for corrosive waste; controlled burning for ignitable waste. |
Experimental Protocols for Detection in Waste Streams
Accurate detection and quantification of this compound in waste streams are essential for proper disposal and environmental monitoring. While a specific validated method for this compound is not documented, the following established analytical techniques for similar compounds can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS) for Halogenated Ethers:
This is a common and effective method for the analysis of halogenated organic compounds in environmental samples.
-
Sample Preparation:
-
Liquid Samples (e.g., wastewater): Perform a liquid-liquid extraction using a suitable solvent like dichloromethane or hexane.
-
Solid Samples (e.g., contaminated soil): Use Soxhlet extraction or pressurized liquid extraction with an appropriate solvent.
-
-
Cleanup: The extract may need to be cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) cartridges or gel permeation chromatography (GPC).
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Use a splitless or on-column injection technique for trace analysis.
-
Temperature Program: Develop a temperature gradient to ensure good separation of the analyte from other components.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Disposal Pathway Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby minimizing risks to themselves, the community, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 2-(3-Bromophenoxymethyl)oxirane
This guide provides immediate, essential safety and logistical information for handling 2-(3-Bromophenoxymethyl)oxirane in a laboratory setting. The following procedures are critical for the safety of all personnel and the integrity of the research environment.
Hazard Identification and Personal Protective Equipment
This compound is an irritant and potentially harmful substance. Strict adherence to personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Summary of Required PPE:
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles or a face shield should be used in conjunction with safety glasses.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[1] Gloves should be inspected before use and disposed of properly. |
| Body Protection | A lab coat or chemical-resistant apron must be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is insufficient, a NIOSH/MSHA approved respirator is necessary.[2] |
Operational Plan: Step-by-Step Chemical Handling
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly closed.[3]
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure all required PPE is worn correctly before handling the chemical.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3]
-
Wash hands thoroughly after handling.[4]
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
Do not dispose of the chemical down the drain or into the environment.[3]
-
Contaminated materials, including gloves and absorbent materials, must be disposed of as hazardous waste.
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6] |
| Skin Contact | Immediately flush the affected skin with large amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while rinsing.[7] If skin irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and give small quantities of water to drink.[4] Seek immediate medical attention.[4] |
Safe Handling Workflow
The following diagram illustrates the necessary steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
